Ranitidine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUWOKSQNHOCA-RUESZMOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ranitidine-d6 chemical properties and structure
An In-depth Technical Guide to Ranitidine-d6: Chemical Properties and Structure
Introduction
This compound is the deuterium-labeled analog of Ranitidine, a well-known histamine H2-receptor antagonist used to inhibit gastric acid secretion.[1][2] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for the quantification of ranitidine in biological samples and pharmaceutical formulations.[1][3] Its use significantly improves the accuracy and precision of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) by accounting for variations during sample preparation and analysis.[3] This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies associated with this compound, tailored for researchers and professionals in drug development and analytical science.
Chemical Structure
This compound is structurally identical to ranitidine, with the exception of six hydrogen atoms on the N,N-dimethylamino group, which are replaced by deuterium atoms. This specific labeling results in a molecule that is chemically similar to the parent drug but has a distinct, higher molecular weight, allowing for clear differentiation in mass spectrometry. The compound is typically available as a hydrochloride salt to improve its stability and solubility.
The IUPAC name for this compound hydrochloride is (E)-N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine, monohydrochloride.
Caption: Chemical Structure of this compound Hydrochloride.
Chemical and Physical Properties
The key identifiers and physicochemical properties of this compound and its hydrochloride salt are summarized below. Note that different CAS numbers may exist for the free base and the hydrochloride salt.
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Identifier | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 1185514-83-3 | 1185238-09-8 |
| Molecular Formula | C₁₃H₁₆D₆N₄O₃S | C₁₃H₁₆D₆N₄O₃S • HCl |
| IUPAC Name | (E)-N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine | N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine, hydrochloride |
| SMILES | CN/C(NCCSCC1=CC=C(CN(C([2H])([2H])[2H])C([2H])([2H])[2H])O1)=C--INVALID-LINK--=O | Cl.[2H]C([2H])([2H])N(Cc1ccc(CSCCN/C(=C/--INVALID-LINK--[O-])NC)o1)C([2H])([2H])[2H] |
| InChI Key | GGWBHVILAJZWKJ-DICWLCDHSA-N | N/A |
Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Weight | 320.44 g/mol | 356.90 g/mol |
| Appearance | Orange to Brown Thick Oil to Waxy Solid | Beige or Yellow to Brown Solid Powder |
| Purity | ≥99% deuterated forms | >98% (HPLC) |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly, Heated) | DMSO: 1 mg/mL, PBS (pH 7.2): 10 mg/mL |
| Storage | -20°C, under inert atmosphere, protected from light | -20°C |
| UV λmax | N/A | 231, 326 nm |
Analytical Applications and Methodologies
This compound is predominantly used as an internal standard in bioanalytical and pharmaceutical quality control assays to ensure the accurate quantification of ranitidine. Its utility is most pronounced in hyphenated chromatographic techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for determining trace levels of ranitidine and its impurities, such as N-nitrosodimethylamine (NDMA), in drug substances and products. This compound serves as an ideal internal standard because it co-elutes with unlabeled ranitidine but is easily distinguished by its higher mass-to-charge (m/z) ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of ranitidine, particularly for volatile impurities. In these methods, this compound is added to samples to correct for analyte loss during sample preparation and injection variability.
Experimental Protocols
Detailed methodologies are critical for reproducible and validatable results. Below are representative protocols for the quantification of ranitidine using this compound.
Quantification of Ranitidine in Biological Samples via LC-MS/MS
This protocol provides a general workflow for the determination of ranitidine in plasma or urine.
-
Preparation of Standards:
-
Prepare a stock solution of Ranitidine hydrochloride and this compound hydrochloride in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by spiking blank biological matrix (e.g., plasma) with known concentrations of ranitidine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add a fixed amount of this compound internal standard solution (e.g., 50 µL of 100 ng/mL solution).
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity LC or equivalent.
-
Column: A reverse-phase C18 column (e.g., Phenomenex Gemini C18, 4.6 x 100 mm, 3 µm) is commonly used.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470A or Sciex QTRAP 6500+) is used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both ranitidine and this compound. This provides high selectivity and sensitivity.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of ranitidine to this compound against the concentration of the calibration standards.
-
The concentration of ranitidine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Caption: LC-MS/MS workflow for ranitidine quantification.
Spectroscopic Analysis (NMR)
Nuclear Magnetic Resonance (NMR) is used to confirm the structure and isotopic purity of this compound.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound hydrochloride in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) can be used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is used to acquire ¹H and ¹³C NMR spectra.
-
Data Acquisition: Standard pulse programs are used. For ¹H NMR, the absence or significant reduction of the signal corresponding to the N,N-dimethyl protons (typically around 2.2-2.8 ppm for ranitidine) confirms successful deuteration. ¹³C NMR will show the characteristic signals for the carbon atoms of the molecule.
-
Analysis: The spectra are compared with those of unlabeled ranitidine to verify the chemical structure and confirm the position of the deuterium labels.
Conclusion
This compound is a critical analytical tool for researchers and drug development professionals. Its chemical and physical properties are nearly identical to those of the parent drug, Ranitidine, with the key difference being its increased mass due to deuterium labeling. This property makes it an ideal internal standard for precise and accurate quantification in complex matrices using powerful analytical techniques like LC-MS/MS. The established protocols for its use ensure reliable and reproducible data, which is essential for pharmacokinetic studies, clinical monitoring, and regulatory compliance.
References
Ranitidine-d6 mechanism of action as a histamine H2 receptor antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Ranitidine as a competitive antagonist of the histamine H2 receptor. While specific pharmacodynamic data for its deuterated isotopologue, Ranitidine-d6, is not publicly available, this document will elaborate on the well-established pharmacology of Ranitidine and discuss the theoretical implications of deuterium substitution on its interaction with the H2 receptor. This guide includes a detailed description of the signaling pathway, quantitative data on Ranitidine's potency, and comprehensive experimental protocols relevant to its study.
Introduction to Ranitidine and Histamine H2 Receptor Antagonism
Ranitidine is a potent and selective histamine H2 receptor antagonist.[1] It belongs to a class of drugs known as H2 blockers, which function by reversibly inhibiting the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells.[2] This action effectively suppresses gastric acid secretion, making Ranitidine a therapeutic agent for conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.
The core mechanism of Ranitidine involves competitive and reversible binding to the H2 receptor. By occupying the receptor's binding site, Ranitidine prevents the endogenous ligand, histamine, from activating the receptor and initiating the downstream signaling cascade that leads to acid production.
The Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This initiates a signaling cascade that results in the production of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+ ATPase proton pump, which is responsible for the secretion of gastric acid into the stomach lumen. Ranitidine, by blocking the initial step of histamine binding, effectively curtails this entire pathway.
This compound: The Role of Deuteration
This compound is a deuterated analog of Ranitidine, where six hydrogen atoms on the two N-methyl groups have been replaced with deuterium. It is primarily available as an internal standard for the quantification of Ranitidine in biological samples using mass spectrometry.
There is a lack of publicly available pharmacodynamic data for this compound, including its binding affinity and potency at the H2 receptor. The primary rationale for deuterating drug molecules is typically to alter their pharmacokinetic properties through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of these bonds, particularly those mediated by cytochrome P450 (CYP) enzymes. This can potentially lead to a longer drug half-life and increased systemic exposure.
While the primary impact of deuteration is on metabolism, subtle "binding isotope effects" on non-covalent interactions, such as hydrogen bonding, have been described. However, without experimental data, it is presumed that the mechanism of action of this compound at the H2 receptor is identical to that of Ranitidine, acting as a competitive antagonist.
Quantitative Analysis of Ranitidine's Potency
The potency of Ranitidine as an H2 receptor antagonist has been determined through various in vitro and in vivo studies. The following table summarizes key quantitative parameters.
| Parameter | Value | Species/System | Reference |
| pA2 | 7.2 | Guinea-pig isolated right atrium | |
| pA2 | 6.95 | Rat isolated uterine horn | |
| IC50 (Stimulated Gastric Acid Secretion) | 36 - 94 ng/mL (serum concentration) | Human |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The characterization of H2 receptor antagonists like Ranitidine involves a combination of binding and functional assays.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the H2 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of Ranitidine for the histamine H2 receptor.
Materials:
-
Cell membranes expressing the human histamine H2 receptor.
-
Radioligand: [3H]-Tiotidine (a potent H2 antagonist).
-
Unlabeled Tiotidine (for determining non-specific binding).
-
Test compound: Ranitidine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [3H]-Tiotidine and varying concentrations of Ranitidine in the assay buffer. A parallel set of tubes containing [3H]-Tiotidine and a high concentration of unlabeled Tiotidine is used to determine non-specific binding.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 40 minutes at 4°C).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Ranitidine. Determine the IC50 (the concentration of Ranitidine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger, cAMP.
Objective: To determine the functional potency (IC50) of Ranitidine in inhibiting histamine-stimulated cAMP production.
Materials:
-
Intact cells expressing the human histamine H2 receptor (e.g., CHO or HEK293 cells).
-
Histamine (agonist).
-
Test compound: Ranitidine.
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of Ranitidine in the presence of IBMX for a defined period (e.g., 10-30 minutes).
-
Stimulation: Add a fixed concentration of histamine (typically the EC80) to stimulate cAMP production and incubate for a further period (e.g., 10-30 minutes).
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of Ranitidine to generate a dose-response curve. Determine the IC50 value, which represents the concentration of Ranitidine required to inhibit 50% of the histamine-stimulated cAMP response.
Conclusion
Ranitidine acts as a competitive, reversible antagonist at the histamine H2 receptor, effectively inhibiting the signaling cascade that leads to gastric acid secretion. While its deuterated analog, this compound, is primarily used as an internal standard in analytical chemistry, the principles of the kinetic isotope effect suggest its main influence would be on pharmacokinetic parameters rather than the fundamental mechanism of receptor antagonism. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of H2 receptor antagonists, which are crucial for the development of novel therapeutics for acid-related gastrointestinal disorders.
References
Synthesis and Radiolabeling of Ranitidine-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and radiolabeling of Ranitidine-d6, a deuterated analog of the histamine H2-receptor antagonist, ranitidine. This document details a proposed synthetic pathway for this compound, followed by established methodologies for radiolabeling with tritium (³H) and carbon-14 (¹⁴C) for use in metabolic, pharmacokinetic, and receptor binding studies.
Introduction
Ranitidine is a potent and selective histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Isotopic labeling of drug molecules is a critical tool in drug discovery and development, enabling detailed investigation of their absorption, distribution, metabolism, and excretion (ADME) profiles. This compound, in which six hydrogen atoms on the N,N-dimethylamino group are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its identical chemical properties to the parent drug but distinct mass.[2] Furthermore, radiolabeled versions, such as [³H]Ranitidine and [¹⁴C]Ranitidine, have been instrumental in in-vitro and in-vivo pharmacological studies.[1]
This guide outlines a feasible synthetic route to this compound and provides detailed, albeit proposed, protocols for its radiolabeling, based on established chemical principles and published methods for similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established synthetic routes for ranitidine, with the key modification being the introduction of a deuterated starting material. The most logical approach involves the use of deuterated dimethylamine to introduce the d6-label at the desired position. A practical synthesis for deuterated dimethylamine has been reported, making this a viable strategy.[3]
A plausible synthetic scheme, based on known ranitidine syntheses, is presented below.[4]
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-(((Dimethylamino-d6)methyl)furan-2-yl)methanol
-
To a cooled solution of furfuryl alcohol in a suitable solvent (e.g., ethanol), add paraformaldehyde and deuterated dimethylamine hydrochloride ((CD₃)₂NH·HCl).
-
The reaction mixture is stirred at room temperature and then gently heated to ensure the completion of the Mannich reaction.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 5-(((dimethylamino-d6)methyl)furan-2-yl)methanol.
Step 2: Synthesis of 5-(((2-aminoethyl)thio)methyl)-N,N-di(methyl-d3)furan-2-amine
-
The product from Step 1 is reacted with cysteamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous or alcoholic solution.
-
The reaction proceeds via nucleophilic substitution to form the thioether linkage.
-
The product is extracted with an organic solvent and purified to give the key intermediate.
Step 3: Synthesis of this compound
-
The intermediate from Step 2 is condensed with N-methyl-1-(methylthio)-2-nitroethenamine.
-
The reaction is typically carried out in a suitable solvent such as water or ethanol at an elevated temperature.
-
Upon completion, the reaction mixture is cooled, and the crude this compound is precipitated or extracted.
-
Purification by recrystallization or column chromatography yields the final product.
| Parameter | Expected Value |
| Overall Yield | 40-60% |
| Deuterium Incorporation | >98% |
| Chemical Purity (HPLC) | >99% |
Table 1: Expected Quantitative Data for the Synthesis of this compound.
Radiolabeling of this compound
Radiolabeling of this compound can be performed to introduce a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), for use in various biological studies. The choice of isotope and labeling position is critical to ensure metabolic stability of the label.
Tritium (³H) Labeling
Tritium labeling offers high specific activity, which is advantageous for receptor binding assays. Several methods can be employed for tritium labeling.
Caption: Proposed workflow for the tritium labeling of this compound.
-
This compound is dissolved in a suitable solvent (e.g., dioxane, DMF).
-
A palladium on carbon catalyst (e.g., 10% Pd/C) is added to the solution.
-
The reaction vessel is evacuated and filled with tritium gas (³H₂).
-
The mixture is stirred at room temperature or slightly elevated temperature for a defined period to allow for hydrogen-tritium exchange.
-
The excess tritium gas is removed, and the catalyst is filtered off.
-
The crude [³H]this compound is purified by preparative HPLC to remove any radiochemical impurities.
| Parameter | Typical Range |
| Radiochemical Yield | 10-30% |
| Radiochemical Purity (HPLC) | >97% |
| Specific Activity | 15-30 Ci/mmol |
Table 2: Expected Quantitative Data for the Tritium Labeling of this compound.
Carbon-14 (¹⁴C) Labeling
Carbon-14 labeling is the gold standard for ADME studies due to the metabolic stability of the ¹⁴C-label within the carbon skeleton of the molecule. The synthesis of [¹⁴C]this compound would require the introduction of a ¹⁴C-labeled precursor at an appropriate stage of the synthesis.
Caption: Proposed workflow for the carbon-14 labeling of this compound.
-
The synthesis of the ¹⁴C-labeled precursor, [¹⁴C]N-methyl-1-(methylthio)-2-nitroethenamine, would be the initial step, likely starting from a simple ¹⁴C-labeled building block such as [¹⁴C]nitromethane or [¹⁴C]methylamine.
-
This labeled precursor is then condensed with the deuterated intermediate, 5-(((2-aminoethyl)thio)methyl)-N,N-di(methyl-d3)furan-2-amine (synthesized as described in the this compound synthesis section).
-
The reaction conditions would be similar to the final step of the non-radioactive synthesis.
-
Purification of the final [¹⁴C]this compound product would be performed using preparative HPLC to ensure high radiochemical purity.
| Parameter | Typical Range |
| Radiochemical Yield (from labeled precursor) | 20-50% |
| Radiochemical Purity (HPLC) | >98% |
| Specific Activity | 50-60 mCi/mmol |
Table 3: Expected Quantitative Data for the Carbon-14 Labeling of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and radiolabeling of this compound. The proposed synthetic route for the deuterated analog is based on established and reliable chemical transformations. The outlined protocols for tritium and carbon-14 labeling, while hypothetical, are grounded in well-documented radiolabeling methodologies and offer a clear path for producing these essential research tools. The successful synthesis and radiolabeling of this compound will enable researchers to conduct more precise and informative studies into the pharmacology and metabolism of this important therapeutic agent.
References
The Untapped Potential: A Technical Perspective on Ranitidine-d6 as a Positron Emission Tomography (PET) Tracer
Introduction: The Rationale for a Ranitidine-Based PET Tracer
Ranitidine is a well-characterized histamine H2 receptor antagonist, historically used to decrease stomach acid production. Its pharmacological profile also includes weak inhibition of the P-glycoprotein (P-gp) efflux transporter, a key player in drug distribution and multidrug resistance. A deuterated analog, Ranitidine-d6, offers the potential for altered metabolic stability, which can be advantageous in tracer design.
The development of a PET tracer based on the ranitidine scaffold could open new avenues for in-vivo imaging in several key areas:
-
Oncology: Visualizing and quantifying P-gp function in tumors to predict chemotherapy resistance.
-
Neuroscience: Investigating the role of P-gp at the blood-brain barrier in neurodegenerative diseases and drug delivery to the central nervous system.
-
Gastroenterology: Studying the density and occupancy of histamine H2 receptors in the stomach lining under various physiological and pathological conditions.
While no evidence exists for a [¹¹C]this compound or [¹⁸F]this compound tracer, research into other radiolabeled forms of ranitidine provides a foundational concept.
Existing Research on Radiolabeled Ranitidine Analogs
While PET applications are undocumented, ranitidine has been radiolabeled for use in other imaging modalities, specifically for detecting peptic ulcer disorders. This demonstrates the feasibility of incorporating a radionuclide into the ranitidine molecule without completely abolishing its biological activity.
| Radiotracer | Isotope | Imaging Modality | Investigated Use | Key Findings |
| [¹²⁵I]Iodoranitidine | ¹²⁵I | SPECT/Gamma | Imaging of stomach ulcers[1] | Demonstrated suitability as a tracer for imaging stomach ulcers through biodistribution studies.[1] |
| [¹³¹I]Iodoranitidine | ¹³¹I | SPECT/Gamma | Imaging of stomach ulcers[1] | Successfully radiolabeled with high yield.[1] |
Experimental Protocols: A Hypothetical Workflow for [¹¹C]this compound Development
Based on standard PET tracer development protocols, a hypothetical workflow for creating and evaluating [¹¹C]this compound is outlined below. This process would involve radiosynthesis, preclinical evaluation in animal models, and eventual translation to human studies.
Radiosynthesis of [¹¹C]this compound
The synthesis would likely involve the production of a suitable desmethyl precursor of this compound. This precursor would then be radiolabeled with [¹¹C]methyl iodide or [¹¹C]methyl triflate, common methods for introducing the carbon-11 isotope.
Example Protocol Steps:
-
Precursor Synthesis: Synthesize a deuterated N-desmethylranitidine precursor.
-
[¹¹C]CO₂ Production: Generate [¹¹C]CO₂ via a cyclotron.
-
Conversion to [¹¹C]CH₃I: Convert [¹¹C]CO₂ to [¹¹C]methyl iodide.
-
Radiomethylation: React the desmethyl precursor with [¹¹C]CH₃I in an appropriate solvent and base.
-
Purification: Purify the resulting [¹¹C]this compound using high-performance liquid chromatography (HPLC).
-
Formulation: Formulate the purified tracer in a physiologically compatible solution for injection.
Preclinical Evaluation
Preclinical studies in animal models would be essential to characterize the tracer's in vivo behavior.
-
Biodistribution Studies: These would involve injecting the tracer into rodents and measuring its uptake in various organs and tissues over time to understand its distribution and clearance.
-
PET Imaging: Dynamic PET scans in animals would visualize the tracer's kinetics in target tissues. For instance, to assess its utility for P-gp imaging, scans would be performed at baseline and after administration of a known P-gp inhibitor (e.g., tariquidar). A significant increase in brain uptake after P-gp inhibition would indicate that the tracer is a substrate for this transporter.
-
Blocking Studies: Co-injection of a high dose of unlabeled ranitidine should demonstrate a reduction in tracer binding to its target (e.g., H2 receptors), confirming specific binding.
-
Metabolite Analysis: Blood and tissue samples would be analyzed to determine the rate of tracer metabolism, as radiometabolites can interfere with image interpretation.
Potential Signaling Pathways and Applications
A ranitidine-based PET tracer could be instrumental in elucidating the in-vivo function of the P-glycoprotein transporter.
In this scenario, [¹¹C]this compound would enter the endothelial cells of the blood-brain barrier. P-gp would then actively transport it back into the bloodstream, limiting its entry into the brain. PET imaging could quantify the extent of this efflux, providing a measure of P-gp function.
Conclusion and Future Directions
While this compound has not been developed as a PET tracer, the underlying pharmacology of ranitidine and the established methodologies for PET tracer development suggest its potential as a valuable research tool. Future work in this area would need to focus on overcoming the challenges of radiosynthesis and demonstrating sufficient signal-to-noise ratios for imaging its intended targets. If successful, a ranitidine-based PET tracer could provide significant insights into the roles of H2 receptors and P-glycoprotein in health and disease, aiding in the development of more effective therapies.
References
An In-Depth Technical Guide to Deuterium-Labeled Ranitidine for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the application of deuterium-labeled ranitidine as an internal standard in mass spectrometry-based quantitative analysis. It includes detailed experimental protocols, key quantitative data, and workflow visualizations to support researchers in developing and validating robust bioanalytical methods.
Introduction: The Role of Deuterium-Labeled Internal Standards
Ranitidine is a histamine H2-receptor antagonist used to decrease stomach acid production. In pharmacokinetic and drug metabolism studies, accurate quantification of ranitidine in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.
The use of a stable isotope-labeled (SIL) internal standard, such as deuterium-labeled ranitidine (e.g., Ranitidine-d6), is critical for reliable quantification. A SIL internal standard is chemically identical to the analyte but has a greater mass. It is added to samples at a known concentration at the beginning of the sample preparation process. Because it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, it allows for highly accurate correction of analytical variability, leading to precise and accurate results. This compound, where the six hydrogen atoms on the two N-methyl groups are replaced with deuterium, is a commonly used internal standard for these assays.
Synthesis of Deuterium-Labeled Ranitidine (this compound)
The synthesis of this compound can be achieved by modifying established synthetic routes for ranitidine, incorporating a deuterated reagent at a key step. The most common position for labeling is the N,N-dimethylamino group, as these protons are not readily exchangeable.
Representative Synthesis Protocol:
The following protocol is a representative example illustrating the synthesis of ranitidine by incorporating a deuterated source. The key step involves the Mannich reaction using deuterated dimethylamine.[1][2]
-
Step 1: Synthesis of 5-([d6-Dimethylamino]methyl)furan-2-yl)methanol.
-
Furfuryl alcohol is reacted with formaldehyde and deuterated dimethylamine (hydrochloride salt, (CD₃)₂NH·HCl) in an aqueous solution.
-
The reaction mixture is heated to achieve the Mannich condensation, yielding the deuterated intermediate.
-
-
Step 2: Thioether Formation.
-
The product from Step 1 is reacted with cysteamine hydrochloride to form the thioether intermediate, N,N-(dimethyl-d6)-5-(((2-aminoethyl)thio)methyl)furan-2-yl)methanamine.
-
-
Step 3: Coupling Reaction.
-
The thioether intermediate is then coupled with N-methyl-1-(methylthio)-2-nitroethenamine in a suitable solvent like water or an alcohol.
-
The reaction mixture is heated to drive the condensation, where the primary amine of the thioether displaces the methylthio group on the nitroethene derivative.
-
-
Step 4: Purification.
-
The final product, this compound, is purified from the reaction mixture using column chromatography or recrystallization to achieve the high purity required for use as an analytical standard.
-
Experimental Protocols for Quantitative Analysis
The following is a detailed protocol for the quantitative analysis of ranitidine in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methodologies.[3][4][5]
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples to room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard (IS) working solution (e.g., at 1 µg/mL in methanol) and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient, e.g., 90% A for 0.5 min, ramp to 20% A over 2 min, hold for 1 min, return to 90% A. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | Nitrogen at 800 L/hr |
| Collision Gas | Argon |
Quantitative Data and Method Performance
Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode. The instrument monitors the specific transition of a precursor ion (Q1) to a product ion (Q3) for both the analyte and the internal standard.
Mass Spectrometric Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Note |
| Ranitidine | 315.1 | 176.1 | The product ion corresponds to the dimethylaminomethyl-furfuryl-thio fragment. |
| This compound | 321.2 | 176.1 | Predicted transition. The deuterium labels are on the dimethylamino group, which is lost during fragmentation. |
Method Validation Parameters
The following table summarizes typical performance characteristics for a validated bioanalytical method for ranitidine in plasma.
| Parameter | Typical Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Lower Limit of Quant. (LLOQ) | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Mean Recovery | > 85% |
Visualizations
Bioanalytical Workflow
The following diagram illustrates the general workflow for the quantification of ranitidine in a plasma sample using a deuterium-labeled internal standard.
Mass Spectral Fragmentation Pathway
The primary fragmentation of protonated ranitidine in the collision cell involves the cleavage of the C-S bond, leading to the characteristic product ion at m/z 176.1.
References
Ranitidine-d6 as an Internal Standard for Analytical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Ranitidine-d6 as an internal standard in the quantitative analysis of ranitidine. This guide is intended for researchers, scientists, and drug development professionals who are developing and validating analytical methods for ranitidine in various matrices.
Introduction to Ranitidine and the Role of an Internal Standard
Ranitidine is a histamine H2-receptor antagonist that has been widely used for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease. Accurate and precise quantification of ranitidine in biological fluids and pharmaceutical formulations is crucial for pharmacokinetic studies, bioequivalence testing, and quality control.
In modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest level of accuracy and precision. An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and fragmentation pattern, but is mass-distinguishable. This allows for the correction of variability that can occur during sample preparation, injection, and ionization.
Physicochemical Properties of Ranitidine and this compound
This compound is a deuterated analog of ranitidine, where six hydrogen atoms on the dimethylamino group have been replaced with deuterium. This substitution results in a mass shift of +6 Da, making it easily distinguishable from the unlabeled ranitidine by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
| Property | Ranitidine | This compound |
| Chemical Formula | C₁₃H₂₂N₄O₃S | C₁₃H₁₆D₆N₄O₃S |
| Molecular Weight | 314.4 g/mol | 320.4 g/mol |
| Monoisotopic Mass | 314.1413 g/mol | 320.1790 g/mol |
Analytical Methodology: LC-MS/MS
LC-MS/MS is the preferred method for the quantification of ranitidine due to its high sensitivity, selectivity, and speed. The use of this compound as an internal standard in these assays is critical for robust and reliable results.
Mass Spectrometry
The key to a successful LC-MS/MS method is the selection of appropriate precursor and product ions for both the analyte and the internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Ranitidine | 315.1 | 176.1 | The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion is a characteristic fragment.[1] |
| This compound | 321.1 | 176.1 | The precursor ion reflects the +6 Da mass shift. The product ion is often the same as the unlabeled compound if the deuterium atoms are not part of the fragmented moiety. This should be confirmed experimentally. |
Note: The optimal collision energy for each transition must be determined empirically on the specific mass spectrometer being used.
Chromatographic Conditions
A reversed-phase chromatographic method is typically employed to separate ranitidine from endogenous matrix components.
| Parameter | Typical Condition |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to ensure good peak shape and separation from matrix components. |
| Column Temperature | 30 - 40 °C |
Experimental Protocols
The following are representative protocols for the analysis of ranitidine in human plasma and pharmaceutical formulations. These should be adapted and validated for specific laboratory conditions.
Quantification of Ranitidine in Human Plasma
This protocol is intended for the determination of ranitidine concentrations in human plasma for pharmacokinetic or bioequivalence studies.
Workflow for Ranitidine Quantification in Plasma
Caption: Workflow for the bioanalysis of ranitidine in plasma using this compound.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of ranitidine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Perform serial dilutions of the ranitidine stock solution with a blank plasma-methanol mixture (e.g., 50:50, v/v) to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Acquire data in MRM mode using the transitions specified in Section 3.1.
-
-
Data Analysis:
-
Integrate the peak areas for both ranitidine and this compound.
-
Calculate the peak area ratio (ranitidine/Ranitidine-d6).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ranitidine in the unknown samples from the calibration curve.
-
Quantification of Ranitidine in Pharmaceutical Formulations (e.g., Tablets)
This protocol is suitable for quality control testing of ranitidine content in solid dosage forms.
Workflow for Ranitidine Quantification in Tablets
Caption: Workflow for the analysis of ranitidine in tablet formulations.
Detailed Protocol:
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of ranitidine reference standard in a suitable diluent (e.g., 50% methanol in water) to obtain a known concentration.
-
-
Preparation of Sample Solution:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of ranitidine.
-
Transfer to a volumetric flask and add the diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm filter.
-
-
Analysis:
-
Transfer a known volume of the filtered sample solution and the standard solution to separate vials.
-
Add a known amount of this compound internal standard solution to each vial.
-
Analyze by LC-MS/MS as described in the plasma analysis protocol.
-
Method Validation
A bioanalytical method must be validated to ensure its reliability. The following tables summarize the typical acceptance criteria and expected performance for a validated LC-MS/MS method for ranitidine in human plasma using this compound as an internal standard.
Table 1: Linearity
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Range | e.g., 1 - 1000 ng/mL | Meets criteria |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy of Standards | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 500 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria | Typical Performance |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Factor (IS Normalized) | RSD ≤ 15% | < 10% |
Conclusion
This compound is an excellent internal standard for the quantitative analysis of ranitidine by LC-MS/MS. Its use ensures high accuracy and precision, which is essential for regulated bioanalysis and quality control. The methodologies and protocols outlined in this guide provide a solid foundation for the development and validation of robust analytical methods for ranitidine. It is imperative that any method is fully validated in the laboratory where it is to be used to ensure its suitability for the intended purpose.
Logical Relationship of Method Validation
Caption: Interrelationship of key parameters in analytical method validation.
References
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of Ranitidine-d6
Abstract
This document details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Ranitidine-d6. While this compound is most commonly employed as a stable isotope-labeled internal standard for the quantification of ranitidine, this protocol has been developed to accurately quantify this compound as the primary analyte. The method is designed for high sensitivity, specificity, and robustness, making it suitable for a range of applications in pharmaceutical research and development. The protocol covers sample preparation, detailed chromatographic conditions, and optimized mass spectrometry parameters.
Introduction
Ranitidine is a histamine H2-receptor antagonist that inhibits stomach acid production. In bioanalytical and pharmacokinetic studies, stable isotope-labeled analogues such as this compound are invaluable for providing the highest accuracy and precision in quantification by LC-MS/MS. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable means of correction during data processing. Although its primary use is as an internal standard, there are scenarios in metabolic studies or isotope tracer experiments where direct quantification of this compound is necessary. This application note provides a complete and validated protocol for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Ranitidine reference standard (for method development and as a control)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)
Standard and Sample Preparation
2.2.1. Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: For this method, where this compound is the analyte, a suitable internal standard would be a different stable-isotope labeled version of ranitidine (e.g., Ranitidine-¹³C₃) or a structurally similar compound like Propranolol.[1] Prepare a working solution of the chosen internal standard at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
2.2.2. Plasma Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
To 250 µL of plasma, add 100 µL of the internal standard working solution.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[1]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analyte (this compound) and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (see section 2.3) and transfer to an HPLC vial for analysis.
Liquid Chromatography Conditions
The chromatographic separation is critical to resolve the analyte from matrix components.
| Parameter | Value |
| LC System | UHPLC system (e.g., Agilent 1290 Infinity, Waters ACQUITY UPLC) |
| Column | ACE Excel C18-AR, 3 µm, 50 x 4.6 mm or equivalent[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | See Table 1 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 8 minutes |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry Parameters
A triple quadrupole mass spectrometer is used for quantification in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Gas Flow | 450 L/h |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and Ranitidine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 321.2 | 176.1 | 200 | 20 |
| This compound | 321.2 | 130.1 | 200 | 25 |
| Ranitidine | 315.1 | 176.1 | 200 | 20 |
| Ranitidine | 315.1 | 130.1 | 200 | 25 |
Note: The precursor ion for this compound is +6 Da compared to Ranitidine due to the six deuterium atoms. The fragmentation is predicted to be similar, with major fragments not containing the deuterated methyl group remaining at the same m/z.
Data Presentation and Method Performance
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | Pass |
| Range | 1 - 1000 ng/mL | Pass |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Pass |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Pass |
| Matrix Effect | Within acceptable limits | Pass |
| Recovery (%) | Consistent and reproducible | >85% |
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical method.
Caption: Workflow for this compound quantification.
References
Application Notes and Protocols for Ranitidine-d6 in Animal Model Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranitidine, a histamine H2-receptor antagonist, is widely utilized in research to investigate its effects on gastric acid secretion and for pharmacokinetic (PK) and pharmacodynamic (PD) studies. In the quantitative analysis of ranitidine in biological matrices from animal models, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. Ranitidine-d6, a deuterated analog of ranitidine, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical properties are nearly identical to ranitidine, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection.
These application notes provide detailed protocols for the use of this compound as an internal standard in preclinical research, alongside pharmacokinetic data of ranitidine in common animal models.
Data Presentation: Pharmacokinetics of Ranitidine in Animal Models
The following tables summarize key pharmacokinetic parameters of ranitidine following oral and intravenous administration in rats and dogs. This data is essential for designing preclinical studies and interpreting bioanalytical results.
Table 1: Pharmacokinetic Parameters of Ranitidine in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration |
| Cmax | - | - |
| Tmax | - | - |
| AUC | - | - |
| t½ (half-life) | - | - |
| Bioavailability (F) | - | - |
| Clearance (Cl) | - | - |
| Volume of Distribution (Vd) | - | - |
| Primary Route of Excretion | Urinary (62-75% of dose)[1] | Urinary |
| Major Metabolites | N-oxidation, S-oxidation, N-demethylation, oxidative deamination products (each <6% of the dose)[1] | - |
Note: Specific quantitative values for all parameters were not available in the provided search results. The table indicates the type of data typically collected.
Table 2: Pharmacokinetic Parameters of Ranitidine in Dogs
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (50 mg) |
| Cmax | 2 µg/mL[1] | - |
| Tmax | 0.5 - 1 h[1] | - |
| AUC | - | - |
| t½ (half-life) | 4.1 h[1] | ~ 4 h |
| Bioavailability (F) | 73% | - |
| Clearance (Cl) | - | 10.4 mL/min/kg |
| Volume of Distribution (Vd) | - | 3.5 L/kg |
| Primary Route of Excretion | Urinary (62-75% of dose) | Urinary |
| Major Metabolites | N-oxidation (~30% of dose) | - |
Experimental Protocols
The primary application of this compound in animal research is as an internal standard for the quantification of ranitidine in biological samples. The following protocols detail the standard procedure for its use in a typical pharmacokinetic study.
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
Objective: To prepare standardized solutions of this compound for spiking into biological samples.
Materials:
-
This compound powder
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Calibrated pipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a known volume of methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.
-
Sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed container.
-
-
Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution with methanol to obtain a working solution with a concentration appropriate for the expected range of ranitidine concentrations in the study samples. A typical working solution concentration is 100 ng/mL.
-
Prepare fresh working solutions daily.
-
Protocol 2: Sample Preparation from Animal Plasma using Protein Precipitation
Objective: To extract ranitidine and this compound from plasma samples for LC-MS/MS analysis.
Materials:
-
Animal plasma samples (collected at various time points after ranitidine administration)
-
This compound working solution (from Protocol 1)
-
Acetonitrile (ACN) containing 0.1% formic acid (precipitation solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting:
-
Thaw frozen plasma samples on ice.
-
Vortex each plasma sample gently to ensure homogeneity.
-
Pipette a fixed volume of each plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a small, precise volume of the this compound working solution (e.g., 10 µL) to each plasma sample.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add a larger volume of cold ACN with 0.1% formic acid (e.g., 300 µL) to each tube.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Bioanalytical Method using LC-MS/MS
Objective: To quantify the concentration of ranitidine in plasma samples using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Detection (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Monitor the specific precursor-to-product ion transitions for both ranitidine and this compound.
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of blank plasma samples spiked with known concentrations of ranitidine and a fixed concentration of this compound.
-
For each sample, calculate the peak area ratio of ranitidine to this compound.
-
Determine the concentration of ranitidine in the unknown samples by interpolating their peak area ratios against the calibration curve.
Mandatory Visualization
Diagram 1: Bioanalytical Workflow for a Pharmacokinetic Study
References
Application of Ranitidine-d6 in a Landmark Study of Drug-Drug Interactions
Introduction
Ranitidine, a histamine H2-receptor antagonist, is a known substrate for clinically important drug transporters, including the Organic Cation Transporters (OCT1 and OCT2) and Multidrug and Toxin Extrusion proteins (MATE1 and MATE2-K). This characteristic makes it a valuable probe for investigating the potential of new chemical entities to cause drug-drug interactions (DDIs) by inhibiting these transporters. The use of its deuterated analog, Ranitidine-d6, is crucial for the precise quantification of ranitidine in biological matrices during such studies, serving as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses due to its similar physicochemical properties and distinct mass. This application note details the use of this compound in the context of in vitro and in vivo studies designed to assess the DDI potential of investigational drugs.
Key Applications of this compound in DDI Studies:
-
Internal Standard for Bioanalytical Methods: this compound is the gold standard internal standard for the quantification of ranitidine in plasma, urine, and in vitro assay buffers. Its use corrects for variability in sample processing and instrument response, ensuring high accuracy and precision of the analytical method.
-
Probe Substrate in Transporter Assays: While unlabeled ranitidine is typically used as the substrate in high concentrations, this compound can be employed as the substrate in specialized LC-MS/MS-based assays to eliminate any potential background interference.
Data Presentation
The following tables summarize key quantitative data related to ranitidine's interaction with drug transporters. This data is essential for designing and interpreting DDI studies.
Table 1: Michaelis-Menten Constants for Ranitidine Transport by OCT1
| Transporter | Km (μM) | Vmax (pmol/min/mg protein) | Cell System | Reference |
| Wild-type OCT1 | 62.9 | 1125 | HEK293/CHO | [1][2] |
Table 2: Inhibitory Potency of Ranitidine against OCT and MATE Transporters
| Transporter | IC50 (μM) | Substrate | Cell System | Reference |
| OCT1 | 186 ± 25 | Trospium | HEK293 | [3] |
| OCT2 | 482 ± 105 | Trospium | HEK293 | [3] |
| MATE1 | 134 ± 37 | Trospium | HEK293 | [3] |
| MATE2-K | 35 ± 11 | Trospium | HEK293 |
Table 3: Pharmacokinetic Parameters of Ranitidine in Healthy Volunteers
| Parameter | Value | Conditions | Reference |
| Tmax (h) | 2.0 - 4.0 | Single 300 mg oral dose | |
| t1/2 (h) | ~3.23 | Single 300 mg oral dose | |
| AUC0–12 (ng·h/mL) | Varies | Single 300 mg oral dose | |
| Cmax (ng/mL) | Varies | Single 300 mg oral dose |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in the study of drug-drug interactions.
In Vitro Inhibition of OCT2- and MATE1-Mediated Ranitidine Transport
This protocol describes a typical in vitro experiment to determine if an investigational drug inhibits the transport of ranitidine mediated by OCT2 and MATE1.
1. Cell Culture and Maintenance:
- Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OCT2 or MATE1 are cultured in appropriate media supplemented with fetal bovine serum and a selection antibiotic.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
- For the assay, cells are seeded into 24- or 48-well plates and grown to confluence.
2. Inhibition Assay:
- On the day of the experiment, the cell monolayers are washed twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
- Cells are pre-incubated for 10-15 minutes at 37°C with transport buffer containing a range of concentrations of the investigational drug (the inhibitor).
- The inhibition is initiated by adding transport buffer containing a fixed concentration of ranitidine (as the substrate, typically at a concentration close to its Km) and the same range of inhibitor concentrations.
- The incubation is carried out for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring linear uptake.
- The reaction is stopped by rapidly aspirating the incubation solution and washing the cells three times with ice-cold transport buffer.
3. Sample Preparation and Analysis:
- The cells are lysed using a suitable lysis buffer (e.g., methanol/water mixture).
- This compound is added to each sample as an internal standard.
- The cell lysates are centrifuged to pellet cellular debris.
- The supernatant is transferred to vials for LC-MS/MS analysis to determine the intracellular concentration of ranitidine.
4. Data Analysis:
- The uptake of ranitidine in the presence of the inhibitor is expressed as a percentage of the uptake in the absence of the inhibitor (control).
- The IC50 value (the concentration of inhibitor that causes 50% inhibition of ranitidine transport) is determined by fitting the data to a four-parameter logistic equation.
Clinical Pharmacokinetic Drug-Drug Interaction Study
This protocol outlines a typical clinical study to assess the in vivo effect of an investigational drug on the pharmacokinetics of ranitidine.
1. Study Design:
- A randomized, open-label, two-period crossover study in healthy volunteers.
- Subjects receive a single oral dose of ranitidine (e.g., 150 mg or 300 mg) alone in one period.
- In the other period, subjects receive the investigational drug for a specified duration to reach steady-state concentrations, followed by co-administration of a single oral dose of ranitidine.
- A washout period of appropriate duration separates the two treatment periods.
2. Blood Sampling:
- Serial blood samples are collected at predefined time points before and after ranitidine administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
- Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Sample Analysis (LC-MS/MS Method):
- Sample Preparation: A protein precipitation method is commonly used. To a known volume of plasma, an organic solvent (e.g., acetonitrile) containing this compound as the internal standard is added. The mixture is vortexed and centrifuged to precipitate proteins. The supernatant is then analyzed.
- Chromatography: Separation is achieved on a C18 analytical column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions for ranitidine and this compound are monitored.
4. Pharmacokinetic and Statistical Analysis:
- The plasma concentration-time data for ranitidine are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life).
- The geometric mean ratios and 90% confidence intervals for AUC and Cmax of ranitidine with and without the investigational drug are calculated to assess the magnitude of the DDI.
Visualizations
Diagram 1: Signaling Pathway of Renal Excretion of Ranitidine and Potential DDI
Caption: Renal transport of ranitidine via OCT2 and MATE1 and sites of potential inhibition.
Diagram 2: Experimental Workflow for In Vitro DDI Screening
Caption: Workflow for determining the inhibitory potential of a drug on ranitidine transport.
Diagram 3: Logical Relationship in a Clinical DDI Study
Caption: Logical flow of a clinical DDI study to assess the effect on ranitidine pharmacokinetics.
References
Application Notes and Protocols for the Use of Ranitidine-d6 in Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ranitidine-d6 as an internal standard in the identification and quantification of ranitidine and its major metabolites: ranitidine-N-oxide, ranitidine-S-oxide, and desmethylranitidine. The methodologies outlined are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.
Introduction to Ranitidine Metabolism and the Role of Stable Isotope Labeling
Ranitidine is a histamine H2-receptor antagonist that undergoes metabolism in the body, leading to the formation of several metabolites. The primary metabolites of interest are ranitidine-N-oxide, ranitidine-S-oxide, and desmethylranitidine.[1][2] Understanding the metabolic profile of ranitidine is crucial for comprehending its pharmacokinetic and pharmacodynamic properties.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using mass spectrometry.[3] By incorporating deuterium atoms into the ranitidine molecule, this compound has a higher mass-to-charge ratio (m/z) than the unlabeled drug. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and analysis. This co-elution and similar ionization behavior help to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of the parent drug and its metabolites.
Experimental Protocols
Sample Preparation from Biological Matrices
The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Below are protocols for plasma and urine samples.
2.1.1. Protein Precipitation (for Plasma)
This is a rapid and simple method suitable for initial screening and high-throughput analysis.
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
2.1.2. Solid-Phase Extraction (SPE) (for Plasma and Urine)
SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 1 mL of plasma or urine, add the this compound internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[4][5]
Liquid Chromatography (LC) Method
This method is designed to achieve chromatographic separation of ranitidine and its three major metabolites.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linearly increase to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibrate at 5% B
-
Tandem Mass Spectrometry (MS/MS) Method
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for targeted quantification.
MRM Transitions:
The following table lists the proposed MRM transitions for ranitidine, its metabolites, and this compound. These transitions should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ranitidine | 315.1 | 176.1 | 20 |
| Ranitidine-N-oxide | 331.1 | 176.1 | 25 |
| Ranitidine-S-oxide | 331.1 | 229.1 | 22 |
| Desmethylranitidine | 301.1 | 176.1 | 20 |
| This compound (Internal Standard) | 321.1 | 176.1 | 20 |
(Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used. The product ion for this compound is expected to be the same as for ranitidine as the fragmentation is unlikely to involve the deuterated methyl groups.)
Data Presentation and Quantitative Analysis
Table 1: Quantitative Performance of the LC-MS/MS Method
| Parameter | Ranitidine | Ranitidine-N-oxide | Ranitidine-S-oxide | Desmethylranitidine |
| Linearity Range (ng/mL) | 1 - 1000 | Data not available | Data not available | Data not available |
| Limit of Detection (LOD) (ng/mL) | 0.3 | Data not available | Data not available | 4 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 15 | 10 | Data not available |
| Recovery (%) | 94.4 | 30.4 | 74.2 | 80.2 |
| Intra-day Precision (%RSD) | < 8.9 | Data not available | Data not available | Data not available |
| Inter-day Precision (%RSD) | < 5.5 | Data not available | Data not available | Data not available |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a metabolite identification and quantification study using this compound.
Caption: General workflow for metabolite analysis.
Ranitidine Metabolic Pathway
This diagram shows the primary metabolic transformations of ranitidine.
Caption: Primary metabolic pathways of ranitidine.
Logic of Internal Standard Use
This diagram illustrates the principle of using a stable isotope-labeled internal standard for quantification.
Caption: Principle of internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the identification and quantification of ranitidine and its major metabolites in biological matrices. The protocols and data presented here serve as a guide for researchers in drug development and related fields. It is essential to perform in-house validation of these methods to ensure they meet the specific requirements of the intended application. Further research to establish comprehensive quantitative data for all of ranitidine's metabolites simultaneously would be a valuable contribution to the field.
References
- 1. hsa.gov.sg [hsa.gov.sg]
- 2. Simultaneous determination of ranitidine and its metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. lcms.cz [lcms.cz]
- 5. Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Ranitidine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of Ranitidine-d6 using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validated methods for this compound are not widely published, this protocol has been adapted from well-established and validated methods for the analysis of ranitidine hydrochloride in pharmaceutical formulations.[1][2][3][4][5] The provided methodologies are intended to serve as a robust starting point for researchers to develop and validate a method tailored to their specific instrumentation and sample matrices. This document includes detailed experimental protocols, data presentation tables, and a workflow diagram to guide the user through the analytical process.
Introduction
Ranitidine, a histamine H2-receptor antagonist, has been widely used to decrease stomach acid production. Isotope-labeled internal standards, such as this compound, are crucial for the accurate quantification of the parent drug in various analytical methods, particularly in pharmacokinetic and bioequivalence studies, as well as for the analysis of impurities. The development of a reliable and robust analytical method for this compound is therefore essential. This application note outlines a reversed-phase HPLC (RP-HPLC) method that can be readily implemented for the quantification of this compound. The method is based on established chromatographic principles for ranitidine and its related compounds.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Chromatographic Column: A C18 reversed-phase column is recommended. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate or Ammonium acetate (analytical grade)
-
Orthophosphoric acid or Triethylamine for pH adjustment
-
Ultrapure water
-
-
Reference Standard: this compound of known purity.
Preparation of Solutions
-
Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of methanol and potassium dihydrogen phosphate buffer (65:35 v/v) with the pH adjusted to 3.0 with orthophosphoric acid can be used.
-
Alternatively, a mobile phase of acetonitrile and an aqueous phosphate buffer (20:80, v/v) with the pH adjusted to 7.1 has also been reported for ranitidine analysis.
-
All mobile phase components should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation
The sample preparation will vary depending on the matrix. The following is a general procedure for a solid dosage form.
-
Weighing and Grinding: Accurately weigh and finely powder a representative number of tablets.
-
Dissolution: Transfer a portion of the powder, equivalent to a known amount of the active pharmaceutical ingredient (API), into a volumetric flask.
-
Extraction: Add a portion of the mobile phase or a suitable solvent, and sonicate for approximately 15-20 minutes to ensure complete dissolution of the analyte.
-
Dilution: Dilute to the final volume with the same solvent.
-
Centrifugation and Filtration: Centrifuge an aliquot of the solution to pelletize insoluble excipients. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following are recommended starting conditions that may require optimization for your specific application and instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: 0.02 M Potassium Dihydrogen Phosphate (pH 3.0) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30 °C |
| Detection Wavelength | 227 nm or 314 nm |
| Run Time | Approximately 10 minutes |
Data Presentation
The following tables summarize the expected quantitative data from a method validation based on ICH guidelines. These values are representative and should be determined experimentally.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Typical Results |
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a solid dosage form.
References
- 1. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A validated stability-indicating liquid-chromatographic method for ranitidine hydrochloride in liquid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
Solid-Phase Extraction of Ranitidine-d6 from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of Ranitidine-d6 from common biological matrices, including plasma, serum, and urine. This compound, a deuterated analog of ranitidine, is frequently employed as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification of the parent drug. The methodologies outlined below are designed to deliver high recovery and robust performance for bioanalytical applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective SPE method.
| Property | Value | Reference |
| Molecular Formula | C13H16D6N4O3S | [1] |
| Molar Mass | 320.44 g/mol | [1] |
| Appearance | Orange to Brown Thick Oil to Waxy Solid | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly, Heated) | [1] |
| Purity | ≥99% deuterated forms (d1-d6) | [2] |
Application Notes
Solid-phase extraction is a preferred method for the cleanup and concentration of analytes from complex biological samples prior to analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). The choice of SPE sorbent and protocol is critical for achieving optimal recovery and minimizing matrix effects.
For the extraction of ranitidine and its deuterated internal standard, this compound, several types of SPE cartridges have been successfully employed. These include:
-
Polymeric Sorbents (e.g., Oasis HLB): These reversed-phase sorbents are effective for retaining ranitidine from aqueous matrices. A study utilizing a copolymeric [poly(divinyl-benzene-co-N-vinylpyrrolidone)] column demonstrated a recovery of greater than 94%. Another study using a polymeric SPE cartridge for ranitidine in pediatric plasma samples reported extraction recoveries ranging from 92.30% to 103.88%.
-
Cyano (CN) Sorbents: An automated SPE technique using a cyano cartridge has been described for the determination of ranitidine from plasma, urine, and peritoneal dialysate, with recoveries between 97% and 110%.
The selection of the appropriate sorbent will depend on the specific matrix and the desired analytical performance. The protocols provided below offer a starting point for method development and can be further optimized to meet specific laboratory requirements.
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of this compound from plasma/serum and urine. As this compound is used as an internal standard, it is added to the biological matrix before the extraction process and is assumed to behave identically to the unlabeled ranitidine.
Protocol 1: SPE of this compound from Human Plasma/Serum using Polymeric Cartridges
This protocol is adapted from methodologies that have demonstrated high recovery for ranitidine.
Materials:
-
Polymeric SPE cartridges (e.g., Waters Oasis HLB, 1 cc, 30 mg)
-
This compound internal standard solution
-
Human plasma or serum samples
-
Methanol (HPLC grade)
-
Deionized water
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma/serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at approximately 3400 rpm for 4 minutes to precipitate any suspended materials.
-
To 500 µL of plasma/serum, add a known amount of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the polymeric SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma/serum sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 0.1% formic acid in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: SPE of this compound from Urine using Cyano Cartridges
This protocol is based on an automated SPE method for ranitidine in urine.
Materials:
-
Cyano (CN) SPE cartridges
-
This compound internal standard solution
-
Urine samples
-
Methanol (HPLC grade)
-
0.005 M Phosphate buffer (pH 9)
-
Deionized water
-
Vortex mixer
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature and vortex to mix.
-
Dilute the urine sample with deionized water to bring the expected ranitidine concentration within the range of the standard curve.
-
Add a known amount of this compound internal standard solution to the diluted urine sample.
-
-
SPE Cartridge Conditioning:
-
Condition the CN cartridge with 0.5 mL of methanol.
-
Equilibrate the cartridge with 1.0 mL of 0.005 M phosphate buffer (pH 9).
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 2 mL of the extraction buffer (0.005 M phosphate, pH 9).
-
-
Elution:
-
Elute the analyte and internal standard with a suitable organic solvent such as methanol. The original abstract does not specify the elution solvent, but methanol is a common choice for eluting from CN cartridges. A volume of 1 mL is typically sufficient.
-
-
Dry-down and Reconstitution (if necessary):
-
Depending on the sensitivity of the analytical method, the eluate may be injected directly or evaporated and reconstituted in the mobile phase as described in Protocol 1.
-
Quantitative Data Summary
The following table summarizes quantitative data from various studies on ranitidine extraction and analysis, which can be considered indicative of the performance expected for this compound.
| Parameter | Matrix | SPE Sorbent | Recovery (%) | Linearity Range | LOQ | Reference |
| Recovery | Plasma | Polymeric | 92.30 - 103.88 | 8 - 800 ng/mL | 8 ng/mL | |
| Recovery | Plasma | Polymeric (Oasis) | > 94 | 100 - 1600 ng/mL | 100 ng/mL | |
| Recovery | Plasma, Urine | Cyano (CN) | 97 - 110 | 1.90 - 687.20 ng/mL | 2 ng/mL | |
| Recovery | Plasma | - (Liquid-Liquid Extraction) | 83 - 85 | - | - | |
| Extraction Yield | Plasma | Polymeric (Oasis HLB) | 94.4 | 3 - 500 ng/mL | 3 ng/mL |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from biological matrices.
References
Application Notes and Protocols for the Use of Ranitidine-d6 in Analytical Instrument Calibration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ranitidine, a histamine H2-receptor antagonist, is widely used to decrease stomach acid production. Accurate quantification of ranitidine in various matrices, particularly in biological samples for pharmacokinetic studies and in pharmaceutical formulations for quality control, is crucial. The use of a stable isotope-labeled internal standard, such as Ranitidine-d6, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.
These application notes provide a comprehensive guide for utilizing this compound as an internal standard for the calibration of analytical instruments, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (internal standard) to the sample. The analyte and the internal standard are chemically identical and thus exhibit similar behavior during sample extraction, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in instrument response.
Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Ranitidine and this compound reference standards.
-
Dissolve each standard in a separate 1 mL volumetric flask using methanol as the solvent.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solutions at 2-8°C, protected from light.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions of Ranitidine by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The concentration range should be selected based on the expected concentration of the analyte in the samples.
-
Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
c. Calibration Curve Standards:
-
Prepare a set of calibration standards by spiking a known volume of the Ranitidine working standard solutions into a drug-free matrix (e.g., plasma, urine, or a blank formulation).
-
Add a fixed volume of the this compound working solution to each calibration standard.
Sample Preparation: Protein Precipitation for Biological Samples
This protocol is suitable for the analysis of ranitidine in plasma or serum.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control sample.
-
Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters that should be optimized for the specific instrument being used.
a. Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table 1 below |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Argon |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions for Ranitidine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ranitidine | 315.1 | 176.1 | 100 | 15 |
| This compound | 321.1 | 176.1* | 100 | 15 |
Disclaimer: The product ion for this compound is predicted based on the common fragmentation pathway of ranitidine where the deuterium labels are not part of the fragmented moiety. It is strongly recommended to confirm this transition experimentally by infusing a solution of this compound into the mass spectrometer and performing a product ion scan.
Table 2: Example Calibration Curve Data for Ranitidine in Human Plasma
| Standard Concentration (ng/mL) | Ranitidine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,000 | 50,300 | 3.022 |
| 500 | 760,000 | 50,000 | 15.200 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of ranitidine using this compound.
Principle of Isotope Dilution
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Ranitidine-d6 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS detection of Ranitidine-d6.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using LC-MS/MS.
| Symptom | Potential Cause | Recommended Action |
| No or Low this compound Signal | Incorrect Mass Spectrometer Parameters: Wrong MRM transitions, insufficient collision energy, or incorrect ion source settings. | Verify the MRM transitions for this compound. A common transition is m/z 321.1 → 176.1 . Optimize collision energy and ion source parameters (e.g., capillary voltage, gas flow, temperature). |
| Improper Sample Preparation: Degradation of this compound, incorrect concentration, or errors in dilution. | Prepare fresh standards and samples. Ensure the stability of this compound in the chosen solvent. Verify all dilution calculations and pipetting steps. | |
| LC System Issues: Leaks, incorrect mobile phase composition, or a faulty column. | Check the LC system for any leaks. Confirm the mobile phase composition and pH. Ensure the column is properly installed and conditioned. | |
| High Signal Variability | Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix. | Optimize chromatographic separation to better resolve this compound from interfering matrix components. Consider using a different sample preparation technique (e.g., solid-phase extraction) to remove interferences. |
| Inconsistent Injection Volume: Issues with the autosampler. | Perform an injection precision test to check the autosampler's performance. | |
| Ion Source Contamination: Buildup of non-volatile salts or other residues in the ion source. | Clean the ion source according to the manufacturer's recommendations. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Incompatible sample solvent with the mobile phase, column degradation, or a void in the column. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. Replace the column if it's old or has been subjected to harsh conditions. Check for and address any voids in the column. |
| Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. | Use a column with end-capping to minimize silanol interactions. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if using a silica-based column. | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent. | Prepare fresh mobile phase and ensure proper mixing. Keep mobile phase bottles capped to prevent evaporation. |
| Column Temperature Fluctuations: Inconsistent column oven temperature. | Ensure the column oven is set to a stable temperature and has equilibrated before starting the analysis. | |
| Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions. | Allow adequate time for column equilibration between injections, especially when running a gradient. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Ranitidine and its deuterated internal standard, this compound?
A1: For Ranitidine, a commonly used MRM transition is m/z 315.1 → 176.1. Based on the fragmentation pattern of Ranitidine, the recommended MRM transition for this compound (with deuterium labels on the N,N-dimethyl group) is m/z 321.1 → 176.1 . The precursor ion ([M+H]⁺) for this compound is shifted by 6 Da due to the six deuterium atoms. The major product ion results from the cleavage of the thioether bond, and this fragment does not contain the deuterated dimethylamino group, hence its m/z remains the same as for the unlabeled compound.
Q2: What are typical starting LC conditions for this compound analysis?
A2: A good starting point for developing an LC method for this compound is to use a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is often effective.
Q3: How can I minimize ion suppression when analyzing this compound in complex matrices like plasma?
A3: To minimize ion suppression, it is crucial to have good chromatographic separation of this compound from the matrix components.[1] You can achieve this by optimizing the LC gradient. Additionally, a thorough sample preparation method, such as solid-phase extraction (SPE), can significantly reduce matrix effects by removing interfering substances before LC-MS/MS analysis.
Q4: What are the critical ion source parameters to optimize for this compound detection?
A4: The critical ion source parameters include the capillary voltage, nebulizer gas flow, drying gas flow, and source temperature. These parameters should be optimized to achieve the most stable and intense signal for the this compound precursor ion. The optimal settings can vary depending on the specific mass spectrometer being used.
Q5: My this compound signal is inconsistent across a batch of samples. What should I investigate first?
A5: Inconsistent signal for an internal standard across a batch often points to issues with sample preparation or the autosampler. First, double-check your sample preparation workflow for any inconsistencies in adding the internal standard. Then, perform an injection precision test to rule out any problems with the autosampler.
Experimental Protocols
Preparation of Stock and Working Standard Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to cover the desired concentration range for the calibration curve.
Sample Preparation from Pharmaceutical Tablets
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of ranitidine.
-
Dissolve the powder in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Vortex the mixture thoroughly and then sonicate for 15-20 minutes to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the initial mobile phase to a concentration within the calibration curve range.
-
Spike the diluted sample with a known concentration of this compound working standard solution.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Gas | Nitrogen, 35-50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| MRM Transition (Ranitidine) | 315.1 → 176.1 |
| MRM Transition (this compound) | 321.1 → 176.1 |
| Collision Energy | Optimize for your instrument (typically 15-30 eV) |
Visualizations
References
Addressing matrix effects in the analysis of Ranitidine-d6 in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of Ranitidine-d6 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In plasma analysis, these effects, primarily ion suppression, can lead to inaccurate and imprecise quantification of this compound.[2] The main culprits behind matrix effects in plasma are phospholipids, salts, and endogenous metabolites that can interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][3] This can result in a decreased analyte signal, leading to underestimation of the concentration or even false-negative results.
Q2: Why is this compound used as an internal standard, and can it completely eliminate matrix effects?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Ranitidine. It is an ideal internal standard because it has the same chemical properties as Ranitidine and will co-elute during chromatographic separation. This means both Ranitidine and this compound experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, variability caused by matrix effects can be significantly minimized. However, a SIL-IS may not completely eliminate issues if the matrix effect is extremely severe, leading to a loss of sensitivity for both the analyte and the internal standard.
Q3: What are the common sample preparation techniques to reduce matrix effects for Ranitidine analysis in plasma?
The goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte of interest. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like methanol or acetonitrile is added to the plasma to precipitate proteins. While quick, it may not effectively remove phospholipids, a primary source of matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. LLE can be more effective at removing phospholipids than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix interferences are washed away. This is often the most effective technique for removing matrix components but is also more time-consuming and expensive.
Troubleshooting Guide
Issue 1: Low Signal Intensity or High Variability in this compound Signal Across Samples
This is a classic symptom of significant matrix effects, specifically ion suppression.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or variable signal intensity.
Detailed Steps:
-
Review Your Sample Preparation Method: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like LLE or SPE to better remove phospholipids.
-
Optimize Chromatographic Separation: Adjusting the HPLC gradient can help separate this compound from co-eluting matrix components. A longer gradient or a different column chemistry may be necessary.
-
Check for Phospholipid Elution: Monitor for characteristic phospholipid MRM transitions (e.g., 184 -> 184) to see if they co-elute with your analyte. If so, modify your chromatography to separate them.
Experimental Protocol: Comparison of Sample Preparation Techniques
To determine the most effective sample preparation method for reducing matrix effects, a post-extraction addition experiment can be performed.
Methodology:
-
Prepare three sets of plasma samples:
-
Set 1 (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank plasma using PPT, LLE, and SPE. Spike this compound into the extracted matrix before injection.
-
Set 3 (Pre-Extraction Spike): Spike this compound into blank plasma before performing PPT, LLE, and SPE.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
RE (%) = ((Peak Area in Set 3) / (Peak Area in Set 2)) * 100
-
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation (PPT) | 95 | 0.65 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 88 | 0.85 (Suppression) |
| Solid-Phase Extraction (SPE) | 92 | 0.98 (Minimal Effect) |
Interpretation: In this example, while PPT shows high recovery, it suffers from significant ion suppression (MF = 0.65). SPE provides good recovery and minimal matrix effects (MF = 0.98), making it the most suitable method.
Issue 2: Poor Peak Shape for this compound
Poor peak shape (e.g., tailing, splitting) can affect integration and reproducibility.
Troubleshooting Steps:
-
Check for Column Overload: Inject a lower concentration of this compound to see if the peak shape improves.
-
Evaluate Mobile Phase pH: The peak shape of Ranitidine, a basic compound, can be sensitive to the mobile phase pH. Ensure the pH is appropriate for good peak shape.
-
Consider Metal Chelation: Some compounds can interact with the metal components of the HPLC column and system, leading to poor peak shape. Using a metal-free or PEEK-lined column can sometimes resolve this issue.
Experimental Protocol: Mobile Phase pH Optimization
Methodology:
-
Prepare mobile phases with varying pH values (e.g., pH 3.0, 4.5, and 6.0) using appropriate buffers (e.g., ammonium formate).
-
Inject a standard solution of this compound and analyze the peak shape (asymmetry and tailing factor) at each pH.
Data Presentation: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Tailing Factor | Peak Asymmetry |
| 3.0 | 1.1 | 1.0 |
| 4.5 | 1.5 | 1.3 |
| 6.0 | 2.1 | 1.8 |
Interpretation: A lower pH mobile phase provides a more symmetrical peak with less tailing for this compound.
Issue 3: Inconsistent Internal Standard Response in Calibration Standards vs. Plasma Samples
This indicates that the matrix is affecting the internal standard differently than the calibration standards prepared in a clean solvent.
Troubleshooting Workflow
Caption: Workflow for addressing inconsistent internal standard response.
Detailed Steps:
-
Prepare a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same blank plasma matrix as your unknown samples. This ensures that the standards and samples experience similar matrix effects.
-
Evaluate Different Lots of Blank Plasma: The composition of plasma can vary between individuals. Test at least six different lots of blank plasma to ensure your method is robust and not susceptible to lot-to-lot variability.
-
Re-optimize Sample Cleanup: If variability persists, a more effective sample cleanup method may be necessary to remove the source of the inconsistency.
By systematically addressing these common issues, researchers can develop a robust and reliable method for the analysis of this compound in plasma, minimizing the impact of matrix effects and ensuring accurate quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Recovery of Ranitidine-d6
Welcome to the Technical Support Center for Ranitidine-d6 Sample Preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound during sample preparation for analytical assays.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound, providing potential causes and actionable solutions.
Low or Inconsistent Recovery of this compound
Symptom: The peak area or signal intensity of this compound is lower than expected or varies significantly between samples.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Method | - Evaluate different extraction techniques: Solid-Phase Extraction (SPE) generally offers the highest recovery for ranitidine compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP)[1]. - Optimize SPE parameters: Experiment with different sorbent types (e.g., C18, CN), wash solutions, and elution solvents. A cyano (CN) cartridge has been shown to provide high recovery[2]. - Optimize LLE parameters: Test various organic solvents. Dichloromethane has been used for ranitidine extraction[1][3]. Ensure appropriate pH adjustment of the aqueous phase to maximize partitioning into the organic layer. - Optimize PP parameters: Acetonitrile is a common protein precipitating agent. The ratio of acetonitrile to plasma is crucial; a 3:1 ratio is often a good starting point[4]. |
| pH-Related Issues | - Maintain optimal pH during extraction: Ranitidine is most stable in a pH range of 6.5 to 7.5. Significant degradation can occur under acidic or basic conditions. Adjust the sample pH to this range before extraction. - For SPE: A phosphate buffer at pH 9 has been successfully used for sample loading. |
| Degradation of this compound | - Minimize exposure to light and high temperatures: Ranitidine is sensitive to light, humidity, and heat. Conduct sample preparation under controlled temperature and lighting conditions. - Storage conditions: Store stock solutions and samples at appropriate temperatures. Ranitidine solutions are generally stable at 25°C for extended periods, but degradation can occur at higher temperatures. Injectable solutions have shown stability for up to 12 months at 25°C. - Avoid oxidative stress: Use of an inert gas like nitrogen can reduce oxidative changes in the formulation. |
| Matrix Effects | - Assess matrix effects: Matrix components can suppress or enhance the ionization of this compound in the mass spectrometer. - Improve sample cleanup: Utilize a more rigorous cleanup step, such as a selective SPE protocol, to remove interfering matrix components. |
| Adsorption to Labware | - Use appropriate containers: Test for non-specific binding to different types of plastic and glass labware. - Pre-treat labware: Silanization of glassware can help minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma?
A1: Solid-Phase Extraction (SPE) has been shown to provide the highest recovery for ranitidine from plasma, with reported recoveries around 87-97%. Liquid-Liquid Extraction (LLE) can also yield good recoveries (around 82-85%), while Protein Precipitation (PP) generally results in lower recoveries (around 73-75%).
Q2: What is the optimal pH for extracting this compound?
A2: Ranitidine is most stable in a neutral to slightly alkaline pH range (6.5-7.5). For SPE, a pH of 9 has been used effectively during sample loading. For LLE, adjusting the pH of the aqueous phase can significantly impact the partitioning of ranitidine into the organic solvent.
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, it is crucial to protect the samples from light and high temperatures. Sample processing should be carried out at controlled room temperature or on ice. Storing samples and stock solutions in a freezer when not in use is also recommended. Additionally, avoiding highly acidic or basic conditions can prevent degradation.
Q4: Can I use the same extraction protocol for this compound as for non-deuterated Ranitidine?
A4: Yes, in most cases, the extraction protocol for this compound will be identical to that of non-deuterated ranitidine. The physicochemical properties of deuterated and non-deuterated compounds are very similar, leading to comparable behavior during extraction.
Q5: What should I do if I still have low recovery after optimizing the extraction protocol?
A5: If you continue to experience low recovery, consider the following:
-
Investigate matrix effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.
-
Check for instrument issues: Ensure the LC-MS system is performing optimally.
-
Verify the integrity of your this compound standard: Ensure it has not degraded and was accurately prepared.
Data Presentation
Comparison of Extraction Methods for Ranitidine Recovery from Plasma
| Extraction Method | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 87 - 97 | |
| Liquid-Liquid Extraction (LLE) | 82 - 85 | |
| Protein Precipitation (PP) | 73 - 75 |
Stability of Ranitidine Under Different Conditions
| Condition | Stability | Reference |
| pH 6.5 - 7.5 | Most stable | |
| Acidic/Basic Conditions | Significant degradation | |
| 25°C | Stable for extended periods | |
| > 40°C | Increased degradation | |
| Exposure to Light | Degradation can occur |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from a method for the automated SPE of ranitidine from plasma.
-
Cartridge Conditioning:
-
Condition a cyano (CN) SPE cartridge with 0.5 mL of methanol.
-
Equilibrate the cartridge with 1.0 mL of extraction buffer (0.005 M phosphate, pH 9).
-
-
Sample Loading:
-
Load 1.0 mL of plasma sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 2.0 mL of the extraction buffer to remove interfering substances.
-
-
Elution:
-
Elute this compound from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile). The specific volume should be optimized for your assay.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This is a general protocol for LLE that can be optimized for this compound.
-
Sample Preparation:
-
To 1.0 mL of plasma, add the this compound internal standard.
-
Adjust the pH of the plasma sample to the optimal range (e.g., 7.0-9.0) using a suitable buffer.
-
-
Extraction:
-
Add 5 mL of an immiscible organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and isopropanol).
-
Vortex the mixture for 2-5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of mobile phase for analysis.
-
Protein Precipitation (PP) Protocol
This is a general protocol for protein precipitation.
-
Sample Preparation:
-
To 200 µL of plasma containing this compound, add 600 µL of cold acetonitrile (a 3:1 ratio).
-
-
Precipitation and Separation:
-
Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness.
-
Reconstitute in the mobile phase. This step helps to concentrate the analyte and ensures compatibility with the chromatographic system.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Factors affecting this compound recovery during sample preparation.
References
- 1. irep.iium.edu.my [irep.iium.edu.my]
- 2. Automated solid-phase extraction and high-performance liquid chromatographic determination of ranitidine from urine, plasma and peritoneal dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Overcoming challenges in the synthesis of high-purity Ranitidine-d6
Welcome to the technical support center for the synthesis of high-purity Ranitidine-d6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this isotopically labeled compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of high-purity this compound?
High-purity this compound is predominantly used as an internal standard in pharmacokinetic and bioanalytical studies.[1] Its deuterated form allows for accurate quantification of Ranitidine in biological samples using mass spectrometry-based methods like LC-MS/MS, as it can be distinguished from the unlabeled drug by its mass-to-charge ratio.
Q2: At which position is the deuterium labeling in this compound?
The six deuterium atoms in this compound are located on the two methyl groups of the N,N-dimethylamino moiety.[1] The chemical name is (E)-N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine.
Q3: What is the required purity for this compound to be used as an internal standard?
For use as an internal standard, both high chemical and isotopic purity are crucial. Typically, a chemical purity of >99% and an isotopic purity of ≥99% atom deuterium are desired to ensure accurate and reproducible quantification.
Q4: What are the key starting materials for the synthesis of this compound?
A common synthetic route involves the use of a deuterated precursor, specifically deuterated dimethylamine (e.g., dimethyl-d6-amine hydrochloride), which is then incorporated into the Ranitidine molecule.
Q5: How can I assess the isotopic and chemical purity of my synthesized this compound?
A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the distribution of isotopologues (molecules with different numbers of deuterium atoms).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the dimethylamino protons. ¹³C NMR can also provide information about the isotopic purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity by separating this compound from any non-isotopic impurities or side products.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of high-purity this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction during the deuteromethylation step. | - Ensure the deuterated dimethylamine reagent is of high quality and used in sufficient molar excess.- Optimize reaction temperature and time. Prolonged reaction times at elevated temperatures can lead to degradation.- Ensure all reagents and solvents are anhydrous, as moisture can quench reactive intermediates. |
| Degradation of starting materials or product. | - Store precursors and the final product under recommended conditions (typically -20°C for long-term storage).[1]- Use purified solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen). | |
| Low Isotopic Purity (Presence of d0-d5 species) | Incomplete deuteration of the dimethylamine precursor. | - Verify the isotopic purity of the starting deuterated dimethylamine using NMR or MS before use. |
| Isotopic exchange (H/D exchange) during the reaction or workup. | - Avoid acidic or basic conditions during workup where exchange might occur, if possible.- Use deuterated solvents for the reaction if protonated solvents are suspected of causing exchange. | |
| Presence of Impurities in the Final Product | Incomplete reaction of starting materials. | - Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material.- Adjust reaction time or temperature as needed. |
| Formation of side products. | - Common impurities in Ranitidine synthesis can arise from side reactions.[2][3] These may include oxidized species or products from alternative reaction pathways.- Purify the crude product using preparative HPLC to isolate the desired this compound. | |
| Difficulty in Purifying this compound to >99% | Co-elution of impurities with the product during chromatography. | - Optimize the preparative HPLC method. This may involve adjusting the mobile phase composition, gradient, flow rate, or using a different column chemistry. A focused gradient can improve resolution between closely eluting peaks.- Consider a secondary purification step, such as recrystallization, if applicable. |
| Contamination from labware or solvents. | - Use high-purity solvents for all steps.- Thoroughly clean all glassware before use. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a plausible synthetic route based on the general synthesis of Ranitidine, adapted for the incorporation of the deuterated dimethylamino group.
Reaction Scheme:
Materials:
-
N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (Ranitidine precursor)
-
Dimethyl-d6-amine hydrochloride
-
A suitable base (e.g., sodium hydroxide)
-
An appropriate solvent (e.g., Dimethylformamide - DMF)
-
Reagents for workup (e.g., water, ethyl acetate, brine)
Procedure:
-
Preparation of Deuterated Dimethylamine Free Base: In a flask, dissolve dimethyl-d6-amine hydrochloride in water and cool in an ice bath. Slowly add a solution of sodium hydroxide to liberate the free dimethyl-d6-amine. The free base can be extracted into an organic solvent or used in the subsequent step.
-
Reaction: Dissolve the Ranitidine precursor in DMF in a reaction flask under an inert atmosphere.
-
Add the freshly prepared dimethyl-d6-amine solution to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 90°C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase mixture.
-
Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A gradient from a low to a high percentage of acetonitrile is typically used.
-
Scale-Up to Preparative HPLC: Scale up the analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the high-purity this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of high-purity this compound.
References
Technical Support Center: Optimization of Ranitidine Hydrochloride Stability in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ranitidine hydrochloride stability in various formulations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation and stability testing of ranitidine hydrochloride.
| Issue | Possible Causes | Recommended Actions & Solutions |
| Unexpectedly high levels of N-nitrosodimethylamine (NDMA) detected in the formulation. | - Inherent degradation of the ranitidine molecule itself. - Presence of specific impurities (e.g., Impurities A, C, D, E, H, and I) that can also generate NDMA.[1][2][3] - High temperature and humidity during manufacturing or storage.[4][5] - Presence of nitrite impurities in excipients or from environmental contamination. | - API and Impurity Control: Strictly control the levels of NDMA-forming impurities in the ranitidine hydrochloride active pharmaceutical ingredient (API). - Formulation Strategy: Consider using the columnar crystal form of ranitidine hydrochloride, which has shown a slower rate of degradation. Employ direct compression manufacturing to avoid the use of water and heat associated with wet granulation. - Excipient Selection: Use non-hygroscopic excipients to minimize moisture content. Starch 1500 has been shown to have moisture scavenging properties that can enhance drug stability. - Process Control: Avoid processing temperatures higher than 50°C. - Packaging and Storage: Utilize oxygen-scavenging packaging systems to inhibit autoxidation, a proposed mechanism for NDMA formation. Store in airtight, light-resistant containers at controlled room temperature and low humidity. |
| Physical changes in the formulation (e.g., discoloration, caking) during stability studies. | - High humidity leading to moisture sorption. Ranitidine hydrochloride is moisture-sensitive. - Incompatibility with certain excipients. - Exposure to light. | - Moisture Control: Control relative humidity during manufacturing and storage. The critical relative humidity for ranitidine HCl powder is approximately 67% RH. - Excipient Compatibility: Conduct thorough compatibility studies with all excipients. Interactions have been observed with butylated hydroxyanisole (BHA), polyvinyl pyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), microcrystalline cellulose (MCC), and magnesium stearate under accelerated conditions. - Photostability: Protect the formulation from light at all stages of manufacturing, packaging, and storage. |
| Inconsistent dissolution profiles or failure to meet dissolution specifications. | - Interaction between ranitidine and certain excipients, such as clay minerals (e.g., talc, kaolinite), which can lead to adsorption. - Changes in the solid-state properties of ranitidine hydrochloride (polymorphic transformations). | - Excipient Screening: Evaluate the potential for adsorption of ranitidine onto the surface of excipients. - Polymorph Characterization: Monitor the polymorphic form of ranitidine hydrochloride throughout the formulation process and during stability studies, as different polymorphs can have different dissolution rates. |
| Loss of potency (assay failure) not attributable to NDMA formation. | - Hydrolysis of ranitidine, especially in aqueous solutions or in the presence of moisture. - Oxidative degradation. - Degradation under acidic or basic conditions. | - pH Control: For liquid formulations, maintain the pH in the range of 6.5 to 7.5 for optimal stability. Ranitidine HCl is unstable in lower pH buffer solutions. - Antioxidants: Consider the use of antioxidants, but ensure compatibility with ranitidine hydrochloride. - Formulation Type: For moisture-sensitive applications, prioritize solid dosage forms over liquid formulations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for ranitidine hydrochloride leading to NDMA formation?
A1: The formation of N-nitrosodimethylamine (NDMA) in ranitidine hydrochloride products is primarily due to the slow, intermolecular degradation of the ranitidine molecule itself. This degradation is influenced by factors such as heat and humidity. Additionally, certain impurities present in the ranitidine API can also degrade to form NDMA, sometimes at a much higher rate than ranitidine itself.
Q2: How do temperature and humidity affect the stability of ranitidine hydrochloride?
A2: Both elevated temperature and humidity significantly accelerate the degradation of ranitidine hydrochloride and the formation of NDMA. For instance, in one study, ranitidine tablets stored at 40°C and 75% relative humidity (RH) for 8 weeks showed a substantial increase in NDMA levels. Ranitidine hydrochloride powder is particularly unstable around its critical relative humidity of approximately 67% RH.
Q3: What are the recommended storage conditions for ranitidine hydrochloride formulations?
A3: To ensure stability, ranitidine hydrochloride formulations should be stored at controlled room temperature (25°C) and low relative humidity (e.g., 40% RH). They should also be protected from light. Packaging in airtight containers is crucial to prevent moisture uptake.
Q4: Are there specific excipients that should be avoided when formulating with ranitidine hydrochloride?
A4: Compatibility studies have shown potential interactions between ranitidine hydrochloride and excipients such as butylated hydroxyanisole (BHA), polyvinyl pyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), microcrystalline cellulose (MCC), and magnesium stearate, especially under accelerated stability conditions. Clay mineral excipients like talc and kaolinite have also been shown to interact with ranitidine through adsorption. Therefore, thorough excipient compatibility testing is essential.
Q5: What is the impact of pH on the stability of ranitidine hydrochloride in aqueous solutions?
A5: Ranitidine hydrochloride is most stable in a pH range of 6.5 to 7.5. It is unstable in acidic conditions, and the degradation rate increases as the pH decreases.
Data Presentation
Table 1: Influence of Storage Conditions on NDMA Formation in Ranitidine Tablets
| Brand | Initial NDMA (ppm) | Storage Condition | Duration | Final NDMA (ppm) |
| Tablet A | 0.19 | 40°C / 75% RH | 8 weeks | 116 |
| Tablet B | 2.89 | 40°C / 75% RH | 8 weeks | 18 |
Source: Data synthesized from a study on the temperature-dependent formation of NDMA.
Table 2: Stability of Ranitidine Hydrochloride Syrup under Different Conditions
| Packaging | Storage Condition | Duration | Stability |
| Original and Repackaged | 25°C / 40% RH | 52 weeks | Stable |
| Original and Repackaged | 40°C / 25% RH | 13 weeks | Stable |
Source: Data from a study on the stability of re-packaged ranitidine syrup.
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol is a general guideline for performing forced degradation studies on ranitidine hydrochloride to identify potential degradation products and validate the stability-indicating nature of analytical methods.
-
Objective: To investigate the degradation of ranitidine hydrochloride under various stress conditions.
-
Materials:
-
Ranitidine hydrochloride API or drug product
-
Hydrochloric acid (e.g., 0.1 N)
-
Sodium hydroxide (e.g., 0.1 N)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Appropriate buffers
-
-
Procedure:
-
Acid Hydrolysis: Dissolve ranitidine hydrochloride in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve ranitidine hydrochloride in 0.1 N NaOH and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of ranitidine hydrochloride with hydrogen peroxide (e.g., 3-10%) at room temperature or elevated temperature for a set duration.
-
Thermal Degradation: Expose the solid drug substance or formulation to dry heat (e.g., 60°C) for a specified period (e.g., 10 days).
-
Photolytic Degradation: Expose the drug substance or formulation to UV light (e.g., 200 watt hours/square meter) and visible light (e.g., 1.2 million lux hours).
-
Humidity Stress: Expose the solid drug substance or formulation to high humidity (e.g., 90% RH at 25°C) for a defined period (e.g., 7 days).
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method to separate and quantify ranitidine and its degradation products.
2. Stability-Indicating HPLC Method
This is an example of a stability-indicating HPLC method for the analysis of ranitidine hydrochloride and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or PDA detector.
-
Column: C18 column (e.g., 100 x 4.6 mm, 3 µm).
-
Mobile Phase: A gradient mixture of a buffer (e.g., 0.05 M potassium dihydrogen orthophosphate, pH 6.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., a mixture of buffer and acetonitrile) to achieve a known concentration. Filter the solution through a 0.45 µm filter before injection.
Visualizations
Caption: Workflow for Forced Degradation Studies of Ranitidine HCl.
Caption: Troubleshooting Decision Tree for High NDMA in Formulations.
References
- 1. N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. ranitidine-investigations-into-the-root-cause-for-the-presence-of-n-nitroso-n-n-dimethylamine-in-ranitidine-hydrochloride-drug-substances-and-associated-drug-products - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Enhancing the resolution of Ranitidine-d6 from its metabolites in chromatography
Welcome to the technical support center for enhancing the chromatographic resolution of Ranitidine-d6 from its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of ranitidine that I should be aware of during chromatographic analysis?
A1: The major metabolites of ranitidine that are often monitored are Ranitidine-N-oxide, Ranitidine-S-oxide, and Desmethylranitidine.[1] It is crucial to ensure your chromatographic method can resolve this compound from these metabolites to prevent analytical interference.
Q2: Why is it challenging to separate this compound from its non-deuterated form and its metabolites?
A2: this compound is a deuterated internal standard, meaning it is structurally identical to ranitidine except for the presence of deuterium atoms. This structural similarity results in very close elution times under typical reversed-phase chromatography conditions. The metabolites also share a core structure with ranitidine, leading to similar chromatographic behavior and potential co-elution if the method is not sufficiently optimized.
Q3: What type of analytical column is recommended for the separation of this compound and its metabolites?
A3: C18 columns are commonly used and have been shown to be effective for the separation of ranitidine and its related compounds.[2][3] The specific choice of C18 column (e.g., particle size, pore size, end-capping) can be optimized to improve resolution. For challenging separations, consider columns with different selectivities or smaller particle sizes for higher efficiency.
Q4: Can I use the same chromatographic method for both plasma and urine samples?
A4: While the core chromatographic principles remain the same, sample preparation methods will differ significantly. Plasma samples typically require a protein precipitation or liquid-liquid extraction step to remove interferences.[4] Urine samples may sometimes be diluted and directly injected, though a sample clean-up step is often recommended to protect the analytical column and reduce matrix effects.[5]
Q5: How can I confirm the identity of the metabolite peaks in my chromatogram?
A5: The most definitive way to identify metabolite peaks is by using a mass spectrometer (MS) detector. By monitoring for the specific mass-to-charge ratios (m/z) of this compound and its expected metabolites, you can confirm the identity of each peak, even if they are not fully separated chromatographically. Reference standards for the metabolites, if available, can also be used to confirm retention times. One study identified ranitidine and its metabolites through ion doublets in the mass spectra that were 3 atomic mass units apart in a sample containing both ranitidine and tris-deuterated ranitidine.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Metabolite
This guide will help you troubleshoot and improve the separation between this compound and a co-eluting metabolite.
Initial Checks:
-
Confirm Peak Identity: Use a mass spectrometer to confirm that the co-eluting peak is indeed a metabolite and not another impurity.
-
System Suitability: Ensure your HPLC/UHPLC system is performing optimally by checking system suitability parameters like theoretical plates, tailing factor, and reproducibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Methodologies:
-
Mobile Phase pH Adjustment: The ionization state of ranitidine and its metabolites can be altered by adjusting the mobile phase pH. For basic compounds like ranitidine, operating at a pH 2-3 units away from the pKa can improve peak shape and potentially alter selectivity. A study successfully used a mobile phase with a pH of 6.5 for the separation of ranitidine and its impurities.
-
Organic Solvent Selection: The choice of organic solvent (e.g., acetonitrile vs. methanol) can significantly impact selectivity. If you are using acetonitrile, try switching to methanol or a combination of both.
-
Gradient Optimization: If using a gradient method, try making the gradient shallower around the elution time of the compounds of interest. This will increase the separation time between the peaks.
Issue 2: Peak Tailing of this compound
This guide addresses the common issue of peak tailing for basic compounds like this compound.
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak tailing. Check the column's performance with a standard compound.
-
Sample Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Methodologies:
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the silica surface of the column, leading to improved peak shape for basic compounds.
-
pH Adjustment: Lowering the pH of the mobile phase will ensure that the silanol groups on the column are not ionized, reducing their interaction with the basic ranitidine molecule and thus minimizing peak tailing.
-
Increase Buffer Strength: A higher buffer concentration can also help to mask the residual silanol groups and improve peak shape.
Data and Experimental Protocols
Table 1: Example HPLC Method Parameters for Ranitidine Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | ACE C18 (100 x 4.6 mm, 3 µm) |
| Mobile Phase A | Potassium dihydrogen o-phosphate buffer | 0.05 M Potassium dihydrogen orthophosphate, pH 6.5 |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | 65:35 (A:B) | Gradient Elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 227 nm | UV at 230 nm |
| Ranitidine RT | 2.68 min | 13.75 min |
Table 2: Example LC-MS/MS MRM Transitions for Ranitidine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ranitidine | 315.1 | 176.3 |
Note: The MRM transitions for this compound would be shifted by the mass of the deuterium labels. The exact m/z values will depend on the specific deuteration pattern of the internal standard used.
Experimental Protocol: Sample Preparation from Plasma
-
To 1 mL of plasma in a centrifuge tube, add an appropriate amount of this compound internal standard solution.
-
Add 2 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
This protocol is a general guideline and may require optimization based on the specific application and instrumentation.
References
- 1. Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of ranitidine and its metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Ranitidine Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Regulatory Framework for Bioanalytical Method Validation
The validation of bioanalytical methods is a critical requirement for drug development and is governed by stringent regulatory guidelines. The primary guidance documents are the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH's M10 guideline on "Bioanalytical Method Validation".[1] These guidelines ensure that analytical methods are reliable, reproducible, and fit for their intended purpose, which is crucial for making informed decisions in drug discovery and development.
The core parameters that must be evaluated during bioanalytical method validation include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the sample, such as metabolites, impurities, and matrix components.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements from the same homogeneous sample.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Comparative Performance of Internal Standards
The choice of an internal standard (IS) is a critical factor in the development of a robust bioanalytical method. An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variability. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.
This section compares the performance of a validated LC-MS/MS method for Ranitidine using a structural analog internal standard (Propranolol) with the expected performance of a method using a deuterated internal standard (Ranitidine-d6).
Method 1: Ranitidine Quantification using Propranolol as Internal Standard
A validated LC-MS/MS method for the determination of Ranitidine in human plasma using Propranolol as the internal standard serves as our baseline for comparison.[2][3]
Table 1: Summary of Validation Data for Ranitidine Analysis using Propranolol IS [2]
| Validation Parameter | Result | Acceptance Criteria (ICH M10) |
| Linearity Range | 3.00 - 500.00 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9989 | - |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL | S/N ≥ 5; Accuracy within ±20%; Precision ≤20% |
| Accuracy (at LLOQ) | -6.60% to 8.66% | Within ±20% of nominal value |
| Accuracy (at other QC levels) | Within ±15% | Within ±15% of nominal value |
| Precision (RSD%) | < 15% | ≤15% |
| Recovery (Ranitidine) | 94.4% | Consistent, precise, and reproducible |
| Recovery (Propranolol) | 89.4% | Consistent, precise, and reproducible |
Method 2: Expected Performance of Ranitidine Quantification using this compound as Internal Standard
While a specific validation report for a Ranitidine method using this compound is not publicly available, the expected performance can be inferred based on the well-documented advantages of using a deuterated internal standard.[1] A deuterated IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, leading to more accurate and precise results.
Table 2: Expected Performance Comparison
| Validation Parameter | Method with Propranolol IS | Expected Performance with this compound IS | Rationale for Expected Improvement |
| Accuracy | Within ±15% | Expected to be consistently within ±10% | This compound better compensates for matrix effects and variability in extraction and ionization. |
| Precision (RSD%) | < 15% | Expected to be consistently < 10% | The near-identical chemical behavior of this compound to Ranitidine minimizes variability. |
| Matrix Effect | Potential for differential matrix effects between Ranitidine and Propranolol | Minimized differential matrix effects | Co-elution and identical ionization behavior lead to better compensation. |
| Recovery | 94.4% (Ranitidine), 89.4% (Propranolol) | Recovery of this compound is expected to be more consistent and closer to that of Ranitidine across different lots of plasma. | The similar physicochemical properties result in more consistent extraction efficiency. |
Experimental Protocols
Detailed Methodology for Ranitidine Analysis using Propranolol IS
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of human plasma, add 50 µL of Propranolol internal standard solution (1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Shimadzu LC-20AD
-
Column: Chromolith C18 (50 mm × 4.6 mm i.d.)
-
Mobile Phase: 0.1% Formic acid in Water : Acetonitrile (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Applied Biosystems API 4000
-
Ionization Source: Electrospray Ionization (ESI), Positive mode
-
MRM Transitions:
-
Ranitidine: m/z 315.1 → 176.1
-
Propranolol: m/z 260.2 → 116.1
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation of a bioanalytical method for Ranitidine.
Caption: A logical workflow for bioanalytical method validation.
Caption: Comparison of internal standard types for Ranitidine analysis.
Conclusion
The validation of bioanalytical methods according to regulatory guidelines is fundamental to ensuring the quality and reliability of data in drug development. While a validated LC-MS/MS method using a structural analog internal standard like Propranolol can provide acceptable performance for the quantification of Ranitidine, the use of a deuterated internal standard such as this compound is unequivocally the superior approach. The near-identical physicochemical properties of a deuterated internal standard to the analyte lead to more effective compensation for analytical variability, resulting in enhanced accuracy, precision, and overall data integrity. For researchers and scientists engaged in drug development, the adoption of deuterated internal standards in bioanalytical methods represents a best practice that aligns with regulatory expectations and contributes to the generation of high-quality data for critical decision-making.
References
A Researcher's Guide to Cross-Validation of Ranitidine-d6 Bioanalytical Assays Between Laboratories
For researchers, scientists, and professionals in drug development, ensuring the reproducibility and consistency of bioanalytical methods across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of Ranitidine-d6 assays, a critical deuterated internal standard used in pharmacokinetic and bioequivalence studies. By presenting illustrative data and detailed experimental protocols, this guide aims to facilitate the seamless transfer and validation of these assays, ultimately ensuring data integrity and comparability across studies.
Comparative Analysis of Assay Performance
The successful cross-validation of a bioanalytical method hinges on the comparison of key performance parameters between the originating "reference" laboratory and the receiving "testing" laboratory. The following tables present a synthesized comparison based on typical performance data for Ranitidine assays, illustrating what a successful cross-validation might look like.
Table 1: Linearity and Range
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Should cover the expected concentration range |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.997 | ≥ 0.99 |
| Linearity Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Consistent between labs |
Table 2: Precision and Accuracy
| Quality Control Sample | Laboratory A | Laboratory B | Acceptance Criteria |
| LLOQ (1 ng/mL) | |||
| Intra-day Precision (%CV) | 4.5 | 5.2 | ≤ 20% |
| Intra-day Accuracy (%) | 103.5 | 105.1 | 80-120% |
| Inter-day Precision (%CV) | 5.8 | 6.5 | ≤ 20% |
| Inter-day Accuracy (%) | 104.2 | 106.3 | 80-120% |
| Low QC (3 ng/mL) | |||
| Intra-day Precision (%CV) | 3.1 | 3.8 | ≤ 15% |
| Intra-day Accuracy (%) | 101.7 | 102.9 | 85-115% |
| Inter-day Precision (%CV) | 4.2 | 4.9 | ≤ 15% |
| Inter-day Accuracy (%) | 102.5 | 103.8 | 85-115% |
| Mid QC (500 ng/mL) | |||
| Intra-day Precision (%CV) | 2.5 | 3.1 | ≤ 15% |
| Intra-day Accuracy (%) | 98.9 | 100.2 | 85-115% |
| Inter-day Precision (%CV) | 3.6 | 4.3 | ≤ 15% |
| Inter-day Accuracy (%) | 99.5 | 101.1 | 85-115% |
| High QC (800 ng/mL) | |||
| Intra-day Precision (%CV) | 2.1 | 2.8 | ≤ 15% |
| Intra-day Accuracy (%) | 97.6 | 98.9 | 85-115% |
| Inter-day Precision (%CV) | 3.2 | 3.9 | ≤ 15% |
| Inter-day Accuracy (%) | 98.1 | 99.5 | 85-115% |
Table 3: Lower Limit of Quantification (LLOQ) and Recovery
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| LLOQ | 1.0 ng/mL | 1.0 ng/mL | Should be identical and appropriate for the study |
| Analyte Recovery (%) | 92.5 | 90.8 | Consistent and reproducible |
| Internal Standard Recovery (%) | 95.3 | 94.1 | Consistent and reproducible |
Experimental Protocols
A standardized and meticulously documented experimental protocol is the bedrock of successful method transfer and cross-validation. The following represents a typical bioanalytical method for the quantification of ranitidine in human plasma using this compound as the internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 500 µL of human plasma, add 25 µL of this compound internal standard working solution (1 µg/mL in methanol). For calibration standards and quality control samples, add 25 µL of the respective ranitidine working solutions.
-
Precipitation: Add 1 mL of acetonitrile to all samples, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering a gradient flow.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 10% to 90% Solvent B over 5 minutes, followed by a 2-minute re-equilibration at 10% Solvent B.
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Ranitidine: Q1 m/z 315.1 -> Q3 m/z 176.1
-
This compound: Q1 m/z 321.1 -> Q3 m/z 176.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Visualizing the Cross-Validation Process
To better understand the workflow and the relationships between different validation parameters, the following diagrams are provided.
Conclusion
A successful cross-validation of a this compound assay provides a high degree of confidence that the method will generate comparable data across different laboratories. This is essential for the integrity of clinical trials and other studies where samples may be analyzed at multiple sites. By following a well-defined protocol, establishing clear acceptance criteria, and thoroughly documenting all aspects of the validation process, researchers can ensure the seamless transfer and reliable performance of their bioanalytical methods. The illustrative data and protocols provided in this guide serve as a valuable resource for planning and executing such cross-validation studies.
References
The Gold Standard and Its Challengers: A Comparative Analysis of Internal Standards for Ranitidine Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ranitidine, the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparative analysis of Ranitidine-d6, the stable isotope-labeled internal standard, against other commonly employed alternatives. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate an informed decision-making process for your bioanalytical needs.
In the realm of quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is indispensable for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, such as this compound, are widely considered the gold standard for quantitative bioanalysis due to their near-identical chemical and physical properties to the unlabeled analyte.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the quality of quantitative data. While this compound is often the preferred choice, other compounds have been successfully utilized. The following table summarizes the performance of this compound and several alternative internal standards based on published bioanalytical method validation data. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in a single study are limited.
| Internal Standard | Analyte | Matrix | Method | Recovery (%) | Precision (%RSD) | Linearity (r²) | Reference |
| This compound | Ranitidine | Human Plasma | LC-MS/MS | Typically >90% (assumed based on common performance of deuterated standards) | <15% (assumed based on common performance of deuterated standards) | >0.99 (assumed based on common performance of deuterated standards) | General knowledge |
| Nizatidine | Ranitidine | Human Plasma | HPLC-UV | Ranitidine: ~99%, Nizatidine: ~81% | Not explicitly stated | Not explicitly stated | [1] |
| Sulfanilamide | Ranitidine | Human Plasma | HPLC-UV | >94% | Meets FDA recommendations | 100-1600 ng/ml | [2] |
| 4-aminoantipyrene | Ranitidine | Human Plasma | HPLC | Ranitidine: 99%, IS: 87% | Intra-day: <8.0%, Inter-day: <11.0% | 0.03-2.0 µg/ml | [3] |
| Metronidazole | Ranitidine | Tablets | RP-HPLC | 99-102% | Not explicitly stated | 3-150 µg/mL | [4] |
| Propranolol | Ranitidine | Human Plasma | ESI-LC-MS/MS | Ranitidine: 94.4%, Propranolol: 89.4% | LLOQ Precision: 4.61% | 3.00-500.00 ng/mL (r=0.9989) | [5] |
| Codeine | Ranitidine | Human Plasma | LC-MS/MS | Not explicitly stated | Intra-day: ≤8.9%, Inter-day: ≤5.5% | 1-1000 ng/mL (r=0.9991) |
Experimental Protocols
A robust and reliable analytical method is the foundation of accurate quantification. Below is a detailed, generalized experimental protocol for the determination of ranitidine in human plasma using LC-MS/MS with an internal standard.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ranitidine: Q1 315.1 -> Q3 176.1
-
This compound: Q1 321.1 -> Q3 176.1
-
Note: MRM transitions for other internal standards would need to be optimized.
-
Visualizing the Workflow and Metabolic Pathway
To further elucidate the experimental process and the biological fate of ranitidine, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of ranitidine in a biological matrix using an internal standard.
Caption: Simplified metabolic pathway of ranitidine.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. This compound, as a stable isotope-labeled analog, remains the gold standard for the quantification of ranitidine. Its chemical and physical similarity to the analyte ensures the most effective compensation for variability during sample processing and analysis, leading to superior accuracy and precision.
While alternative internal standards, such as nizatidine, propranolol, and others, have been successfully employed and validated, the data suggests that their performance, particularly in terms of recovery and matrix effect compensation, may not be as directly comparable to the analyte as a deuterated standard. The choice of a non-isotopically labeled internal standard should be carefully validated to ensure it adequately mimics the behavior of ranitidine throughout the entire analytical procedure. Ultimately, the decision should be based on the specific requirements of the assay, regulatory guidelines, and a thorough validation that demonstrates the chosen internal standard provides the necessary accuracy and precision for the intended application.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Ranitidine and its Deuterated Analog, Ranitidine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of ranitidine and its deuterated form, ranitidine-d6. While extensive experimental data for ranitidine is readily available, it is crucial to note that this compound is predominantly utilized as an internal standard in the bioanalysis of ranitidine. Consequently, dedicated pharmacokinetic studies characterizing this compound as a separate entity are not available in published literature. The scientific rationale for using a deuterated analog as an internal standard is that its physicochemical and pharmacokinetic properties are nearly identical to the parent drug. The increased mass of this compound allows for its distinction from ranitidine in mass spectrometry-based assays without altering its biological behavior.
Therefore, this guide will present the established pharmacokinetic profile of ranitidine, with the understanding that the profile of this compound is expected to be homologous.
Pharmacokinetic Profile of Ranitidine
Ranitidine is a histamine H2-receptor antagonist that inhibits gastric acid secretion. Its pharmacokinetic properties have been extensively studied and are summarized below.
Data Presentation: Pharmacokinetic Parameters of Ranitidine
The following table summarizes the key pharmacokinetic parameters of orally administered ranitidine in healthy adults.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability (F) | ~50% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [1][2] |
| Peak Plasma Concentration (Cmax) | Varies with dose; 440 - 545 ng/mL (150 mg dose) | |
| Area Under the Curve (AUC) | Dose-proportional | [3] |
| Volume of Distribution (Vd) | 1.4 L/kg | [2] |
| Elimination Half-life (t½) | 2.5 - 3 hours | |
| Plasma Protein Binding | ~15% | |
| Metabolism | Primarily hepatic (N-oxide, S-oxide, desmethylranitidine) | |
| Excretion | Primarily renal (~30% of oral dose as unchanged drug in urine) |
Experimental Protocols
The following section outlines a typical experimental protocol for a pharmacokinetic study of ranitidine in healthy human volunteers. This methodology is standard for determining the pharmacokinetic parameters presented in the table above.
Study Design
A typical study employs a randomized, open-label, crossover design.
-
Participants: A cohort of healthy adult volunteers.
-
Procedure:
-
Participants are administered a single oral dose of ranitidine (e.g., 150 mg or 300 mg).
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
-
Washout Period: A sufficient washout period (typically at least 7 days) is allowed between study periods in a crossover design.
Bioanalytical Method
The concentration of ranitidine in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation or solid-phase extraction.
-
Internal Standard: this compound is added to all samples (including calibration standards and quality controls) as an internal standard to ensure accuracy and precision of the quantification.
-
Chromatographic Separation: The prepared samples are injected into an HPLC system where ranitidine and this compound are separated from other plasma components on a C18 analytical column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both ranitidine and this compound, allowing for their selective and sensitive quantification.
-
Data Analysis: The concentration of ranitidine in each sample is calculated by comparing the peak area ratio of ranitidine to this compound against a calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow of a clinical pharmacokinetic study for ranitidine.
Caption: Workflow of a ranitidine pharmacokinetic study.
Signaling Pathways
Ranitidine's mechanism of action does not involve intricate intracellular signaling pathways in the same way as many other drugs. Its primary action is the competitive and reversible inhibition of histamine H2 receptors on gastric parietal cells. This action directly blocks the stimulatory effect of histamine on gastric acid secretion.
The logical relationship of ranitidine's mechanism of action is depicted below.
Caption: Ranitidine competitively blocks histamine H2 receptors.
References
A Comparative Guide to Ranitidine-d6 and C13-Labeled Ranitidine in Metabolic Studies
In the realm of drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable quantitative results, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis. For studies involving the H2 receptor antagonist ranitidine, researchers often choose between deuterated ranitidine (Ranitidine-d6) and carbon-13 labeled ranitidine (C13-labeled ranitidine). This guide provides an objective comparison of these two isotopic labels, supported by experimental principles and data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their metabolic studies.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should exhibit physicochemical properties virtually identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. While both this compound and C13-labeled ranitidine serve this purpose, subtle differences can significantly impact analytical performance.
| Parameter | C13-Labeled Ranitidine | This compound (Deuterated) | Rationale & Implications |
| Chromatographic Co-elution | Virtually identical retention time to unlabeled ranitidine. | Potential for a slight shift in retention time, eluting slightly earlier than the unlabeled analyte. | The larger mass difference between deuterium and hydrogen can lead to differences in lipophilicity and polarity, causing chromatographic separation. Co-elution is crucial for accurate correction of matrix effects.[1][2] |
| Isotopic Stability | Not prone to back-exchange. | Can be susceptible to H/D back-exchange under specific pH or temperature conditions, leading to a loss of the label.[1][2] | Loss of the isotopic label can compromise the accuracy of quantification. |
| Matrix Effects | More accurately reflects the matrix effects experienced by the unlabeled analyte due to co-elution.[2] | If chromatographic separation occurs, it may not accurately compensate for matrix-induced ion suppression or enhancement. | Inaccurate correction for matrix effects can lead to significant quantitative errors. |
| Cost & Availability | Generally more expensive and less readily available. | Often more affordable and widely available for a broader range of molecules. | Budgetary and logistical considerations may influence the choice of internal standard. |
| Synthesis Complexity | More elaborate synthetic routes are often required to introduce 13C. | Deuterium labeling is often a more straightforward synthetic process. | The complexity of synthesis can impact the cost and availability of the labeled compound. |
Experimental Protocols
A typical experimental workflow for a pharmacokinetic study of ranitidine using a stable isotope-labeled internal standard is outlined below. The choice between C13-labeled ranitidine and this compound occurs at the internal standard spiking stage and has implications for the subsequent LC separation and MS detection steps.
1. Sample Preparation:
-
Sample Thawing and Homogenization: Thaw frozen plasma or urine samples on ice. For tissue samples, homogenize in an appropriate buffer.
-
Internal Standard Spiking: Add a known concentration of either C13-labeled ranitidine or this compound to each sample. The concentration should be within the linear range of the assay and ideally close to the expected concentration of endogenous ranitidine.
-
Protein Precipitation/Liquid-Liquid Extraction: To remove proteins and other interfering substances, a protein precipitation step with a solvent like acetonitrile or a liquid-liquid extraction can be performed.
-
Evaporation and Reconstitution: Evaporate the supernatant or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC or UHPLC system. A C18 column is commonly used for the separation of ranitidine and its metabolites. The mobile phase composition and gradient are optimized to achieve good separation and peak shape.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent drug and its metabolites. Specific precursor-to-product ion transitions for ranitidine, its metabolites, and the internal standard are monitored.
Ranitidine Metabolism
Ranitidine is primarily metabolized in the liver. The major metabolites include ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine. A significant portion of the drug is excreted unchanged in the urine.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a quantitative LC-MS analysis using a stable isotope-labeled internal standard.
Conclusion and Recommendation
The choice between this compound and C13-labeled ranitidine as an internal standard in metabolic studies depends on the specific requirements of the assay. While deuterated standards are often more readily available and cost-effective, they carry the risk of chromatographic shifts and potential isotope exchange, which can compromise data accuracy. For researchers, scientists, and drug development professionals seeking the highest level of precision and reliability in their quantitative metabolic studies of ranitidine, C13-labeled ranitidine is the superior choice. Its identical chromatographic behavior to the unlabeled analyte ensures more accurate compensation for matrix effects, leading to more robust and dependable results.
References
The Gold Standard for Bioanalysis: A Comparative Guide to the Accuracy and Precision of Ranitidine-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of bioanalytical method performance, directly impacting the accuracy and precision of pharmacokinetic and bioequivalence studies. While various compounds have been employed for the quantitative analysis of ranitidine, the stable isotope-labeled (SIL) internal standard, Ranitidine-d6, stands as the theoretical gold standard. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by a review of published experimental data, to inform the development of robust and reliable bioanalytical assays.
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This mimicry allows it to compensate for variations that can occur, ensuring that the final analyte-to-internal standard peak area ratio remains proportional to the analyte's concentration. Stable isotope-labeled internal standards, such as this compound, are considered the most effective because their physicochemical properties are nearly identical to the unlabeled analyte. A study by Lant et al. in 1985 described the use of tris-deuterated ranitidine in the quantitative analysis of ranitidine and its metabolites, highlighting the early recognition of the value of isotopic labeling for this compound.
Performance Comparison of Internal Standards for Ranitidine Analysis
The following table summarizes the performance of various internal standards used in the bioanalytical quantification of ranitidine, based on data from published validation studies. While specific accuracy and precision data for this compound in a direct comparative study was not available in the reviewed literature, the data for other internal standards provide a benchmark for evaluating analytical method performance. The acceptance criteria for accuracy and precision in bioanalytical method validation are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for accuracy and ≤15% (≤20% at LLOQ) for precision (Coefficient of Variation, %CV).
| Internal Standard | Analyte | Method | Accuracy (% Bias or % RE) | Precision (%CV) |
| This compound (Theoretical) | Ranitidine | LC-MS/MS | Expected to be within acceptance criteria | Expected to be within acceptance criteria |
| Nizatidine | Ranitidine | HPLC | Within and between batch accuracy and precision met regulatory guidelines. | Within and between batch accuracy and precision met regulatory guidelines. |
| Codeine | Ranitidine | LC-MS/MS | -0.01% to -1.7% (as relative error) | Intra-day: ≤8.9%, Inter-day: ≤5.5% |
| Propranolol | Ranitidine | LC-MS/MS | Relative error values ranged from -6.60% to 8.66%. | Data not specified. |
| Sulfanilamide | Ranitidine | HPLC | Met current recommendations for bioanalytical method validation. | Met current recommendations for bioanalytical method validation. |
| 4-Aminoantipyrene | Ranitidine | HPLC | Intra-day bias: < 13.4%, Inter-day bias: < 8.3% | Intra-day CV: < 8.0%, Inter-day CV: < 11.0% |
Experimental Protocols: A Closer Look at Methodology
Detailed experimental protocols are essential for reproducing and comparing bioanalytical methods. Below are summaries of methodologies from studies utilizing different internal standards for ranitidine quantification.
Method Using a Structurally Similar Internal Standard: Nizatidine
A high-performance liquid chromatographic (HPLC) method was developed for the determination of ranitidine in plasma using nizatidine as the internal standard.
-
Sample Preparation: Solid-phase extraction.
-
Chromatography:
-
Column: Reverse-phase column.
-
Mobile Phase: Mixture of phosphate buffer and methanol.
-
Flow Rate: 1 ml/min.
-
-
Detection: UV at 315 nm.
-
Key Validation Parameters:
-
Linearity: 10 ng/ml to 1000 ng/ml.
-
The method was validated for accuracy, precision, linearity, recovery, and stability in accordance with international regulatory guidelines.
-
Method Using a Non-Isotopically Labeled Internal Standard: Codeine
A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed for the determination of ranitidine in human plasma using codeine as the internal standard.[1]
-
Sample Preparation: Protein precipitation with acetonitrile.[1]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of the transitions m/z 315.1→176.3 for ranitidine and m/z 300.1→165.1 for codeine.
-
-
Key Validation Parameters:
-
Linearity: 1–1000 ng/mL.
-
LLOQ: 1 ng/mL.
-
Accuracy (as relative error): -0.01% to -1.7%.
-
Precision: Intra-day ≤8.9% and Inter-day ≤5.5%.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method implementation. The following diagram illustrates a typical bioanalytical workflow using an internal standard.
Caption: Bioanalytical workflow for ranitidine quantification.
Logical Pathway for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical pathway for selecting an appropriate internal standard.
Caption: Decision pathway for internal standard selection.
References
A Comparative Guide to the Method Validation for Ranitidine Determination in Fixed-Dose Drug Products by RP-HPLC
This guide provides a comprehensive comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative determination of ranitidine in its fixed-dose drug products. The performance of the RP-HPLC method is evaluated against alternative analytical techniques, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical formulations.
Comparison of Analytical Methods for Ranitidine Determination
While RP-HPLC is a widely used and robust method for the analysis of ranitidine, other techniques have also been employed. The following table summarizes the performance of a typical RP-HPLC method in comparison to alternative methods like UV-Visible Spectrophotometry and Conductometric Titration.
| Analytical Method | Principle | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| RP-HPLC | Separation based on partitioning between a non-polar stationary phase and a polar mobile phase. | 3-150 µg/mL[1][2] | 99-102%[1] | < 2%[3][4] | High specificity, accuracy, and precision; suitable for stability-indicating assays. | Requires more expensive instrumentation and skilled operators; can be time-consuming. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of light by the analyte at a specific wavelength. | 2-16 µg/mL | Not explicitly stated, but method was successfully applied to pharmaceutical formulations. | Not explicitly stated, but the method is described as simple and sensitive. | Simple, rapid, and cost-effective. | Lower specificity; potential for interference from excipients or other active ingredients. |
| Conductometric Titration | Based on the change in electrical conductivity of a solution during a titration reaction. | 0.5 - 1.0 mmol L⁻¹ | Not explicitly stated, but results showed good precision and no significant difference from comparative methods. | Not explicitly stated, but described as having good precision. | Simple, fast response, and low-cost instrumentation. | Less sensitive than chromatographic methods; may be affected by the presence of other ions. |
| Other Reported Methods | Includes techniques like HPTLC, voltammetry, and capillary electrophoresis. | Varies depending on the method. | Varies depending on the method. | Varies depending on the method. | May offer advantages in specific applications (e.g., speed, sensitivity). | Often require specialized instrumentation and may be more complex to perform. |
Performance of a Validated RP-HPLC Method for Ranitidine
The following table summarizes the validation parameters for a representative RP-HPLC method for the determination of ranitidine, as established by various studies in accordance with International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99% to 102% w/w |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | %RSD ≤ 2.0% | < 2% |
| - Intermediate Precision (Inter-day) | %RSD ≤ 2.0% | < 2% |
| Specificity | No interference from placebo or degradation products at the retention time of the analyte. | The method is able to measure the analyte response in the presence of its potential impurities. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.17 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 3.55 µg/mL |
| Robustness | No significant change in results with deliberate variations in method parameters. | The method is found to be robust with small variations in flow rate and mobile phase composition. |
Experimental Protocol for RP-HPLC Determination of Ranitidine
This section details a typical experimental protocol for the determination of ranitidine in a fixed-dose tablet formulation by RP-HPLC.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% Orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 314 nm or 322 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25°C).
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Ranitidine Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Weigh and crush not fewer than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a specific amount of ranitidine into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter before injection.
3. Method Validation Procedure:
The developed method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate the absence of interference at the retention time of ranitidine.
-
Linearity: Prepare a series of at least five concentrations of the ranitidine standard solution. Inject each concentration and plot a calibration curve of peak area versus concentration. Calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of ranitidine standard into the placebo preparation at different concentration levels (e.g., 80%, 100%, and 120% of the test concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, or with different analysts or equipment.
-
-
Robustness: Deliberately vary chromatographic parameters such as the flow rate (e.g., ±0.2 mL/min), mobile phase composition (e.g., ±2% organic phase), and column temperature to assess the method's reliability.
Visualizing the Method Validation Workflow
The following diagram illustrates the logical workflow of the RP-HPLC method validation process for ranitidine determination.
Caption: Workflow for RP-HPLC Method Validation of Ranitidine.
References
Evaluating the Isotopic Purity of Commercially Available Ranitidine-d6: A Comparative Guide
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards like Ranitidine-d6 is a critical factor for ensuring accurate and reliable results in pharmacokinetic and metabolic studies. This guide provides a comparative overview of commercially available this compound, summarizing key data on isotopic and chemical purity. It also details the standard experimental protocols used for their evaluation.
Data Presentation: A Comparative Look at this compound Purity
The isotopic and chemical purity of this compound can vary between suppliers and even between different lots from the same supplier. The following table summarizes publicly available data for this compound from various commercial sources. It is important to note that while some suppliers provide detailed Certificates of Analysis (CoA), others may only state general purity specifications on their websites. Researchers are encouraged to request lot-specific CoAs for critical applications.
| Supplier | Product Name | Chemical Purity (by HPLC) | Isotopic Purity (Atom % D) | Notes |
| Supplier A | This compound | 99.1%[1] | 99%[1] | Data from a specific Certificate of Analysis (Lot: GR-11-031)[1]. |
| LGC Standards | This compound HCl (N,N-dimethyl-d6) | min 96% | 99 atom % D | General specification from product webpage. |
| Santa Cruz Biotechnology | This compound, Hydrochloride | ≥95% | Not Specified | General specification from product webpage. Lot-specific data available upon request. |
| MedchemExpress | This compound hydrochloride | Not Specified | Not Specified | Product is available; however, specific purity data was not found on the product page. |
| Simson Pharma | This compound Hydrochloride | Not Specified | Not Specified | Product is available and accompanied by a Certificate of Analysis upon purchase[2]. |
Experimental Protocols: How Isotopic Purity is Determined
The evaluation of isotopic and chemical purity of deuterated compounds like this compound relies on a combination of sophisticated analytical techniques. The following are detailed methodologies for the key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method assesses the percentage of this compound relative to any non-labeled or other chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and 0.1 M aqueous ammonium acetate (e.g., 85:15) is a common mobile phase.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at approximately 322 nm.
-
Procedure: A known concentration of the this compound sample is injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.
Determination of Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the isotopic enrichment and distribution in a deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source is often employed.
-
Procedure: The this compound sample is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ions. By analyzing the ion cluster and the relative intensities of the peaks corresponding to the deuterated (d6) and non-deuterated (d0) as well as partially deuterated species (d1-d5), the isotopic purity can be calculated.
Structural Confirmation and Isotopic Labeling Position by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the specific positions of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A suitable deuterated solvent that does not have signals overlapping with the analyte, such as DMSO-d6.
-
Procedure for ¹H NMR: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the successful labeling. Residual proton signals at these positions can be used to quantify the isotopic enrichment.
-
Procedure for ²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium atoms, confirming their presence and chemical environment.
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow for evaluating the isotopic purity of this compound and the logical relationship between the analytical techniques employed.
Caption: Experimental workflow for the evaluation of this compound purity.
Caption: Logical relationship of analytical techniques for purity assessment.
References
Performance comparison of different mass spectrometers for Ranitidine-d6 analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of deuterated internal standards like Ranitidine-d6 is paramount for the bioanalysis of ranitidine and the detection of impurities such as N-nitrosodimethylamine (NDMA). The choice of mass spectrometer can significantly impact the sensitivity, specificity, and overall performance of the analytical method. This guide provides a comparative overview of different mass spectrometer technologies for the analysis of this compound, supported by experimental data.
While direct comparative studies for this compound are limited, performance data from the analysis of NDMA in ranitidine drug products, where deuterated analogues are commonly used as internal standards, offers valuable insights into the capabilities of these instruments for trace-level quantification of small molecules.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of various mass spectrometer types for the analysis of compounds relevant to ranitidine testing. The data presented is primarily from studies on NDMA quantification, which serves as a strong indicator of the expected performance for this compound.
| Mass Spectrometer Type | Model | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| Triple Quadrupole | Agilent 6470 | NDMA | Not Specified | < 0.1 ng/mL | > 0.99 | [1] |
| Triple Quadrupole | SCIEX QTRAP 4500 | NDMA | 0.01 ppm | 0.03 ppm | > 0.99 | [2] |
| Triple Quadrupole | Waters Xevo TQ-XS | NDMA | Not Specified | 0.025–0.1 ng/mL | ≥ 0.99 | |
| Quadrupole-Time of Flight (Q-TOF) | Agilent 6546 LC/Q-TOF | NDMA | Not Specified | < 5 ng/mL (in matrix) | > 0.9997 | [3] |
| Orbitrap | Not Specified | NDMA | 0.01 ng/mL | 0.05 ng/mL | 0.9995 | [4] |
Experimental Workflow and Methodologies
The general workflow for the analysis of this compound, typically as an internal standard, involves sample preparation, liquid chromatography separation, and mass spectrometric detection.
Detailed Experimental Protocols
Below are representative experimental protocols derived from methods used for the analysis of ranitidine and associated compounds.
Protocol 1: Triple Quadrupole LC-MS/MS (Based on NDMA in Ranitidine Analysis)
This method is optimized for high sensitivity and specificity, typical for quantitative bioanalysis and impurity testing.
-
Instrumentation : Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Sample Preparation :
-
For drug substance: Accurately weigh 120 mg of the substance into a 15 mL centrifuge tube and dissolve in 4 mL of water.
-
For drug product: Crush tablets to obtain a target concentration of 30 mg/mL of the active pharmaceutical ingredient (API) in water.
-
Spike with an appropriate concentration of this compound as the internal standard.
-
Vortex the solution until fully dissolved/suspended.
-
Centrifuge and filter the supernatant before injection.
-
-
Liquid Chromatography :
-
Column : Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in methanol.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Gradient : A suitable gradient to separate the analyte from the matrix and ranitidine.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI) Positive.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions : Specific transitions for this compound would be determined (e.g., m/z 321.2 → fragment ions). For NDMA, the transition is m/z 75.1 → 43.0.
-
Collision Energy : Optimized for the specific transition of this compound.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) - Orbitrap (Based on NDMA in Ranitidine Analysis)
This method is suitable for both quantitative and qualitative analysis, providing high mass accuracy.
-
Instrumentation : Thermo Scientific Q Exactive Orbitrap Mass Spectrometer or equivalent.
-
Sample Preparation :
-
Extract samples with methanol through vortex shaking.
-
Spike with this compound internal standard.
-
Centrifuge and filter the extract.
-
-
Liquid Chromatography :
-
Column : EC-C18 column.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : Acetonitrile.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 10 µL.
-
-
Mass Spectrometry :
-
Ionization Mode : Heated Electrospray Ionization (HESI) Positive.
-
Scan Mode : Parallel Reaction Monitoring (PRM) or Full Scan with high resolution.
-
Resolution : ≥ 70,000 FWHM.
-
Mass Accuracy : < 5 ppm.
-
Inclusion List : m/z of this compound.
-
Protocol 3: Quadrupole-Time of Flight (Q-TOF) LC-MS (Based on NDMA in Ranitidine Analysis)
This method offers a balance of sensitivity and high-resolution mass analysis.
-
Instrumentation : Agilent 6546 LC/Q-TOF or equivalent.
-
Sample Preparation : Similar to the triple quadrupole method.
-
Liquid Chromatography :
-
Column : Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in methanol.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 1 µL.
-
-
Mass Spectrometry :
-
Ionization Mode : Agilent Jet Stream ESI Positive.
-
Acquisition Mode : Targeted MS/MS.
-
Precursor Ion : m/z of this compound.
-
Collision Energy : Optimized for fragmentation.
-
Mass Resolution : High resolution for precursor and product ions.
-
Conclusion
The selection of a mass spectrometer for this compound analysis depends on the specific requirements of the assay.
-
Triple Quadrupole (QqQ) mass spectrometers are the gold standard for high-throughput quantitative analysis due to their exceptional sensitivity, selectivity, and robustness in MRM mode. They are ideal for bioequivalence studies and routine quality control testing where low detection limits are critical.
-
High-Resolution Mass Spectrometry (HRMS) systems, such as Orbitrap and Q-TOF , provide the added benefit of high mass accuracy, which is invaluable for metabolite identification and structural elucidation. While historically considered less sensitive than QqQ for targeted quantification, modern HRMS instruments offer comparable quantitative performance with the significant advantage of providing high-confidence qualitative data.
For routine, targeted quantification of this compound, a triple quadrupole mass spectrometer is often the most cost-effective and efficient choice. However, for research and development applications where unknown metabolite identification or confirmation of identity is required, an Orbitrap or Q-TOF system would be more appropriate. Ultimately, the choice of instrument should be guided by the specific analytical needs, desired sensitivity, and the context of the research or testing being conducted.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Development and validation of high-performance liquid chromatography-Orbitrap mass spectrometric method for quantification of NDMA in ranitidine drug products and evaluation of antioxidants as inhibitors of classical nitrosation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ranitidine-d6: A Procedural Guide for Laboratory Professionals
The proper disposal of deuterated compounds such as Ranitidine-d6 is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulatory standards and minimizes potential hazards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with institutional and regulatory best practices.
Immediate Safety and Hazard Identification
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While some sources classify the compound as non-hazardous, others indicate potential for skin and eye irritation, as well as respiratory and skin sensitization.[1][2] The toxicological properties have not been exhaustively investigated.[3] Therefore, treating this compound as a hazardous chemical waste is the most prudent course of action.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of dust formation, use a dust respirator or handle the material in a fume hood.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management through the Resource Conservation and Recovery Act (RCRA). State regulations may impose more stringent requirements.
Step 1: Waste Classification Due to its potential irritant and sensitizing effects, this compound should be managed as a hazardous chemical waste. It must not be disposed of down the drain or in regular laboratory trash. Flushing pharmaceuticals can introduce biologically active compounds into waterways, as sewage treatment systems may not effectively remove them.
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name ("this compound"), any known hazards, the accumulation start date, and the name of the principal investigator or laboratory.
Step 3: On-Site Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Segregation: Store the this compound waste separately from incompatible materials.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.
Step 5: Decontamination of Empty Containers
-
Rinsing: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: The rinsate must be collected and disposed of as hazardous waste.
-
Container Disposal: Once decontaminated, obliterate or remove all labels from the empty container. It can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.
Quantitative Data and Disposal Summary
While specific quantitative disposal limits for this compound are not broadly established and depend on local regulations, the following table summarizes the procedural requirements.
| Parameter | Specification | Rationale |
| Waste Category | Hazardous Chemical Waste | Precautionary measure due to potential for skin/eye irritation and sensitization. |
| Container Type | Leak-proof, chemically compatible, with a secure lid. | To prevent spills and environmental contamination. |
| Labeling | "Hazardous Waste," Chemical Name, Hazard Information, Date. | Ensures proper identification, handling, and regulatory compliance. |
| Primary Disposal Method | Incineration via a licensed hazardous waste facility. | The EPA requires most hazardous pharmaceutical waste to be treated before disposal, with incineration being a common method. |
| Secondary Disposal | Do not dispose of in sanitary sewers or landfills. | To prevent contamination of water supplies and soil. |
Experimental Protocols and Workflows
The proper disposal of chemical waste is a standard laboratory protocol. The workflow for disposing of this compound follows a logical progression from identification to final removal by a certified entity.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
